Anisomycin
Description
Anisomycin (sometimes known as flagecidin), is an antibiotic retrieved from the bacteria Streptomyces griseolus. This drug acts to inhibit bacterial protein and DNA synthesis.
This compound has been reported in Streptomyces hygrospinosus and Streptomyces with data available.
An antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system.
Propriétés
IUPAC Name |
[(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYKKNCCRKFSL-RDBSUJKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040966 | |
| Record name | Anisomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22862-76-6 | |
| Record name | (-)-Anisomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22862-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022862766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | anisomycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5-trideoxy-1,4-imino-5-(p-methoxyphenyl)-D-xylo-pentitol 3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C74YM2NGI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anisomycin: A Technical Guide to its Mechanism as a Protein Synthesis Inhibitor
For Immediate Release
This document provides a comprehensive technical overview of the molecular mechanism of Anisomycin, a potent inhibitor of protein synthesis. Addressed to researchers, scientists, and professionals in drug development, this guide details the antibiotic's interaction with the ribosome, its impact on cellular signaling, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
This compound, an antibiotic produced by Streptomyces griseolus, halts protein synthesis in eukaryotes by targeting the large ribosomal subunit (60S) of the 80S ribosome.[1][2] Its primary mechanism involves the inhibition of the peptidyl transferase reaction, a critical step in peptide bond formation.[1][2][3]
This compound functions as a competitive inhibitor by binding to the A-site (aminoacyl-tRNA site) within the peptidyl transferase center (PTC) of the 60S ribosomal subunit.[4][5][6] Specifically, the aromatic ring of this compound occupies a hydrophobic crevice in the A-site, the same location that would typically be filled by the amino acid side chain of an incoming aminoacyl-tRNA.[5][7] This steric hindrance physically blocks the accommodation of the correct aminoacyl-tRNA, thereby preventing the formation of a peptide bond and arresting polypeptide chain elongation.[3][4]
Structural studies have revealed that this compound's binding is stabilized by stacking interactions with nucleotide bases, such as C2452 (E. coli numbering), within the A-site cleft.[8] This interaction prevents the proper positioning of the tRNA's aminoacyl stem, which is essential for catalysis.[4]
References
- 1. toku-e.com [toku-e.com]
- 2. This compound is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis | Bentham Science [eurekaselect.com]
- 3. agscientific.com [agscientific.com]
- 4. Peptidyl-transferase inhibitors have antiviral properties by altering programmed −1 ribosomal frameshifting efficiencies: Development of model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of five antibiotics bound at the peptidyl transferase center of the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations outside the this compound-binding site can make ribosomes drug-resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations Outside the this compound Binding Site Can Make Ribosomes Drug-Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Anisomycin: A Technical Guide to its Chemical Structure, Physical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisomycin, an antibiotic produced by Streptomyces griseolus, is a potent inhibitor of protein synthesis in eukaryotic cells. Beyond its primary function as a translational inhibitor, it is widely utilized as a robust activator of stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) cascades. This dual activity makes this compound a valuable tool in a multitude of research areas, from dissecting cellular stress responses and signaling pathways to investigating apoptosis and memory consolidation. This technical guide provides an in-depth overview of this compound's chemical structure, physical properties, and its molecular mechanisms of action, supplemented with detailed experimental protocols and pathway diagrams to facilitate its effective use in a research setting.
Chemical Structure and Physical Properties
This compound, also known as Flagecidin, is a pyrrolidine antibiotic.[1][2] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and experimental application.
| Property | Value |
| IUPAC Name | (2R,3S,4S)-4-hydroxy-2-(4-methoxybenzyl)pyrrolidin-3-yl acetate[3] |
| Other Names | Flagecidin, Wuningmeisu C[1][4] |
| CAS Number | 22862-76-6[1] |
| Molecular Formula | C₁₄H₁₉NO₄[3] |
| Molecular Weight | 265.31 g/mol [3] |
| Appearance | White to off-white crystalline solid[4] |
| Melting Point | 139-143 °C[1][3] |
| Solubility | - DMSO: 50 mg/mL[3] - Ethanol: 12 mg/mL[3] - Methanol: 20 mg/mL[3] - Water: Moderately soluble at 2 mg/mL; solubility increases to 100 mg/mL at pH 5.0[3] - PBS (pH 7.2): Approximately 0.5 mg/mL[3] |
| Optical Rotation | [α]D²³ -30° (c=1, methanol) |
| Storage and Stability | Store desiccated at 2-8 °C for up to 4 years.[3] DMSO solutions are stable for at least one month at 2-8 °C.[3] Aqueous solutions are most stable at neutral pH and should not be stored for more than one day.[3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through two primary, interconnected mechanisms: the inhibition of protein synthesis and the activation of stress-activated protein kinase (SAPK) signaling cascades.
Inhibition of Protein Synthesis
This compound is a potent and reversible inhibitor of eukaryotic protein synthesis.[5] It specifically targets the 80S ribosome, binding to the 60S subunit and inhibiting the peptidyl transferase reaction.[2][4] This action prevents the formation of peptide bonds and subsequent polypeptide chain elongation. The inhibition of protein synthesis by this compound is a critical aspect of its function and contributes to its downstream cellular effects, including the induction of apoptosis.
Figure 1: Mechanism of this compound-induced protein synthesis inhibition.
Activation of Stress-Activated Protein Kinase (SAPK) Pathways
This compound is a powerful activator of the JNK and p38 MAPK signaling pathways, often referred to as stress-activated protein kinases (SAPKs).[5][6] This activation is thought to be a consequence of "ribotoxic stress," a cellular response triggered by ribosome-inactivating agents. The activation of these pathways can lead to a variety of cellular outcomes, including the induction of immediate-early genes (e.g., c-fos, c-jun), inflammation, and apoptosis.[3][7]
Figure 2: this compound-induced activation of JNK and p38 MAPK signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Cell Culture and Treatment
A typical experimental workflow for treating cultured cells with this compound is as follows:
Figure 3: General workflow for cell treatment with this compound.
Protocol:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates, petri dishes, or flasks, and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent like DMSO.[8] Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed, serum-free or complete cell culture medium. Remove the existing medium from the cells and replace it with the this compound-containing medium or control medium (containing the same concentration of the vehicle, e.g., DMSO).
-
Incubation: Incubate the cells for the specified duration, which can range from minutes for signaling studies to several hours for apoptosis or protein synthesis inhibition assays.[8]
-
Harvesting: After the incubation period, harvest the cells for subsequent analysis.
Protein Synthesis Inhibition Assay
The inhibition of protein synthesis can be quantified by measuring the incorporation of radiolabeled amino acids into newly synthesized proteins.
Materials:
-
Cells treated with this compound or vehicle control.
-
Radiolabeled amino acid (e.g., [³⁵S]-Methionine/Cysteine or [³H]-Leucine).[9]
-
Trichloroacetic acid (TCA).
-
Scintillation counter.
Protocol:
-
Treat cells with various concentrations of this compound for a predetermined time.
-
During the last 15-30 minutes of the treatment, add the radiolabeled amino acid to the culture medium.
-
After the labeling period, wash the cells with ice-cold PBS.
-
Precipitate the proteins by adding cold 10% TCA and incubating on ice.
-
Wash the protein precipitate with TCA to remove unincorporated amino acids.
-
Solubilize the protein pellet in a suitable buffer (e.g., NaOH or SDS-containing buffer).
-
Measure the radioactivity of the solubilized protein using a scintillation counter.
-
Normalize the counts to the total protein concentration in each sample.
JNK and p38 Kinase Activation Assay (Western Blotting)
The activation of JNK and p38 is typically assessed by detecting their phosphorylated forms using specific antibodies.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies specific for phospho-JNK (Thr183/Tyr185) and phospho-p38 (Thr180/Tyr182).
-
Primary antibodies for total JNK and total p38 (for loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total kinase to ensure equal protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This compound-induced apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.
Materials:
-
This compound-treated and control cells.
-
Annexin V-FITC (or another fluorophore) and PI staining kit.
-
Flow cytometer.
Protocol:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a multifaceted research tool with well-characterized effects on protein synthesis and cellular stress signaling. Its ability to potently and specifically inhibit translation and activate the JNK and p38 MAPK pathways makes it indispensable for studying a wide range of cellular processes. This guide provides the fundamental chemical, physical, and biological information, along with detailed experimental frameworks, to enable researchers to effectively design and execute experiments utilizing this powerful compound. Careful consideration of the experimental context, including cell type, concentration, and duration of treatment, is crucial for the accurate interpretation of results obtained with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. This compound Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. This compound is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis | Bentham Science [eurekaselect.com]
- 6. This compound | JNK/c-jun Activators: R&D Systems [rndsystems.com]
- 7. This compound uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. Time course and efficiency of protein synthesis inhibition following intracerebral and systemic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisomycin: A Multifunctional Pyrrolidine Antibiotic - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisomycin, a pyrrolidine antibiotic isolated from Streptomyces griseolus, has long been characterized as a potent inhibitor of protein synthesis in eukaryotic cells.[1][2][3] However, its utility in biomedical research extends far beyond this primary function. This compound is a powerful tool for investigating a multitude of cellular processes due to its ability to activate stress-activated protein kinase (SAPK) pathways, induce apoptosis, and modulate gene expression.[1][4][5] This technical guide provides an in-depth overview of this compound's core functionalities, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support its application in research and drug development.
Core Mechanisms of Action
This compound's biological effects are rooted in two primary, interconnected mechanisms: inhibition of protein synthesis and induction of the ribotoxic stress response.
Inhibition of Protein Synthesis
This compound potently and reversibly inhibits protein synthesis in eukaryotes by targeting the 60S ribosomal subunit.[1][6] Specifically, it binds to the peptidyl transferase center, thereby blocking peptide bond formation and preventing the elongation of nascent polypeptide chains.[1][2] This targeted action on the 80S ribosome system makes it a selective inhibitor for eukaryotic cells, with no activity against bacteria.[2][7]
Ribotoxic Stress Response and Kinase Activation
Beyond its role as a translation inhibitor, this compound is a well-established inducer of the ribotoxic stress response.[8][9] This response is triggered by insults that target the ribosome, leading to the activation of mitogen-activated protein kinase (MAPK) cascades.[8] this compound is a particularly potent activator of the stress-activated protein kinases (SAPKs), namely c-Jun N-terminal kinase (JNK) and p38 MAPK.[4][5][10] The activation of these pathways is a critical component of this compound's pro-apoptotic and gene-regulatory effects.[1][11]
Quantitative Data: this compound Activity in Various Cell Lines
The following tables summarize key quantitative data regarding the effects of this compound across different cell lines.
Table 1: IC50 Values for Cell Viability/Cytotoxicity
| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
| U251 | Human Glioblastoma | 0.233 µmol/L | 48 h | [12] |
| U87 | Human Glioblastoma | 0.192 µmol/L | 48 h | [12] |
| HEK293 | Human Embryonic Kidney | 0.02 µM | Not Specified | [12] |
| 184B5 | Human Mammary Epithelial | 0.3403 µM | 48 h | [9] |
| MDA-MB-231 | Human Breast Cancer | Not specified, but higher than 184B5 | 48 h | [9] |
| MDA-MB-436 | Human Breast Cancer | Not specified, but higher than 184B5 | 48 h | [9] |
| BT549 | Human Breast Cancer | Not specified, but higher than 184B5 | 48 h | [9] |
| Hs578T | Human Breast Cancer | Not specified, but higher than 184B5 | 48 h | [9] |
| DLD-1 | Human Colorectal Cancer | Not specified | Not specified | [13] |
| B16 | Mouse Melanoma | > 40 nM (reduces viability below 50%) | 24 h | [8] |
| Ovarian Cancer Stem Cells | Human Ovarian Cancer | 31.8 µM | Not specified | [5] |
Table 2: Effective Concentrations for Specific Cellular Effects
| Effect | Cell Line | Concentration | Incubation Time | Reference |
| Inhibition of Translation | HeLa | 10 µM | Not Specified | [12] |
| JNK Phosphorylation | Untransfected HEK293 | 100 µM | 15 mins | [12] |
| Apoptosis Induction | U251 | 4 µM | Not Specified | [12] |
| Apoptosis Induction | U87 | 4 µM | Not Specified | [12] |
| Protein Synthesis Decrease | MDA16, MDA-MB-468 | 3 µM | Not Specified | [12] |
| JNK Activation | PC3 | 5 µM | 0.5 - 1 h | [14] |
| Sensitization to Fas-mediated apoptosis | DU 145 | 250 ng/ml | 10 mins pre-treatment | [15] |
| p38 Activation | HeLa | 0.07 - 40 µM | Not Specified | [1] |
| JNK Activation | 293T | 25 µg/ml | 5 - 60 mins | [16] |
Table 3: In Vivo Dosage and Administration
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Male BALB/c mice with Ehrlich ascites carcinoma (EAC) | 5 mg/kg | Peritumoral | Suppresses EAC growth | [12][17] |
| Mice | 60 mg/kg | Intravenous (4 weeks) | Significantly decreases body weight | [6][18] |
| Mice | 15 mg/kg | Intravenous (4 weeks) | Slightly and transiently decreases body weight | [6][18] |
| C57BL/6J mice with CLP-induced sepsis | 20 mg/kg | Intraperitoneal | Decreases mortality | [7] |
| C57BL/6 mice with LPS-induced sepsis | 20 mg/kg | Intraperitoneal | Decreases mortality | [7] |
| Rabbit with atherosclerotic plaques | Not specified | In vivo | Selectively decreased macrophage content | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Assessment of Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a cell population.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.[4]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Read the absorbance at 570-590 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to reduce background.[19]
Analysis of JNK and p38 MAPK Activation (Western Blot)
This protocol is used to detect the phosphorylation and therefore activation of JNK and p38 MAPK in response to this compound treatment.
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate time course (e.g., 5-60 minutes).[16]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of JNK (e.g., anti-phospho-JNK (Thr183/Tyr185)) and p38 (e.g., anti-phospho-p38 (Thr180/Tyr182)), as well as antibodies for total JNK and total p38 as loading controls, overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantification of Apoptosis (Annexin V/Propidium Iodide Flow Cytometry)
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[21]
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.
This compound-Induced Signaling Pathways
Caption: this compound-induced signaling cascade.
Experimental Workflow for Assessing this compound's Effects
References
- 1. licorbio.com [licorbio.com]
- 2. The protein synthesis inhibitor this compound induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time course and efficiency of protein synthesis inhibition following intracerebral and systemic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. This compound has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against sepsis by attenuating IκB kinase-dependent NF-κB activation and inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressive Effects of this compound on the Proliferation of B16 Mouse Melanoma Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 9. The Prognostic Significance of this compound-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ribotoxic stress response drives acute inflammation, cell death, and epidermal thickening in UV-irradiated skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Analysis of differentially expressed genes responsible for the suppressive effect of this compound on cell proliferation of DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Cell Signaling Technology [cellsignal.com]
- 17. apexbt.com [apexbt.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Anisomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisomycin is a potent protein synthesis inhibitor with significant biological activities, produced by various Streptomyces species. Its unique benzylpyrrolidine core has attracted considerable interest from a synthetic and biosynthetic perspective. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the enzymatic steps, precursor molecules, and genetic determinants. Quantitative data on enzyme kinetics and product yields are summarized, and detailed experimental protocols for key enzymatic assays are provided. Visualizations of the biosynthetic pathway and experimental workflows are presented to facilitate a comprehensive understanding of this intricate metabolic route, offering valuable insights for synthetic biology and drug development applications.
Introduction
This compound, first isolated in 1954 from Streptomyces griseolus, is a pyrrolidine antibiotic that inhibits protein synthesis in eukaryotes by interfering with the peptidyl transferase reaction on the 80S ribosome.[1] Its broad spectrum of biological activities, including antifungal, antiprotozoal, and potential antitumor properties, has sustained scientific interest for decades.[2] While the total synthesis of this compound has been achieved, understanding its natural biosynthetic pathway is crucial for developing novel analogs with improved therapeutic properties through metabolic engineering and synthetic biology approaches. The biosynthetic gene cluster for this compound was identified in Streptomyces hygrospinosus var. beijingensis, elucidating a novel pathway for pyrrolidine alkaloid biosynthesis.[2][3]
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster (ani) in S. hygrospinosus var. beijingensis.[2] This cluster encodes all the necessary enzymes for the construction of the this compound scaffold from primary metabolic precursors. Key genes and their corresponding enzymes are detailed below.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound commences with the precursor L-tyrosine and a three-carbon unit derived from glycolysis, likely glyceraldehyde-3-phosphate. The pathway involves a series of enzymatic reactions including deamination, transketolation, a cryptic glycosylation, pyrrolidine ring formation, O-methylation, and a final O-acetylation step.[2][4]
The proposed biosynthetic pathway is as follows:
-
Deamination of L-tyrosine: The pathway is initiated by the aminotransferase AniQ , which removes the amino group from L-tyrosine to produce 4-hydroxyphenylpyruvic acid.[2]
-
Condensation: The transketolase AniP catalyzes the condensation of 4-hydroxyphenylpyruvic acid with a three-carbon sugar phosphate (likely glyceraldehyde-3-phosphate) to form a key intermediate.[4]
-
Cryptic Glycosylation: In a surprising and crucial step, the glycosyltransferase AniO attaches a glucose moiety to an early intermediate. This glycosylation is essential for the subsequent enzymatic steps.[2]
-
Second Transamination: AniQ acts a second time, catalyzing a transamination reaction on the glycosylated intermediate.[2]
-
Pyrrolidine Ring Formation: The bifunctional dehydrogenase AniN is responsible for the intricate multi-step formation of the characteristic pyrrolidine ring.[2]
-
Deglycosylation: An endogenous α-glucosidase, AniG , removes the glucose unit.[2]
-
O-Methylation: The methyltransferase AniK methylates the hydroxyl group on the phenyl ring.[2]
-
O-Acetylation: The final step is the acetylation of the C-3 hydroxyl group of the pyrrolidine ring by the acetyltransferase AniI to yield this compound.[2]
dot
Figure 1. Proposed biosynthetic pathway of this compound.
Quantitative Data
Enzyme Kinetics
Kinetic parameters for the enzymes in the this compound biosynthetic pathway are crucial for understanding the efficiency and regulation of the pathway. The following table summarizes the available data.
| Enzyme | Substrate(s) | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| siAniP (homolog of AniP) | 4-Hydroxyphenylpyruvic acid | 1.2 ± 0.1 | 0.43 ± 0.02 | 358 | [4] |
| AniQ | L-Tyrosine, Glycosylated Intermediate | N/A | N/A | N/A | |
| AniN | Aminated Glycosylated Intermediate | N/A | N/A | N/A | |
| AniO | Condensed Intermediate | N/A | N/A | N/A | |
| AniI | Deacetyl-Anisomycin, Acetyl-CoA | N/A | N/A | N/A | |
| AniK | Desmethyl-Anisomycin, SAM | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Product Yields
The production of this compound and its intermediates can be influenced by genetic and environmental factors. The table below presents reported production titers.
| Strain | Compound | Yield (mg/L) | Reference |
| Streptomyces griseolus M-107 (mutant) | This compound | 130.9 | |
| S. hygrospinosus var. beijingensis ΔaniI | Deacetylthis compound | Accumulation observed | [2] |
| S. hygrospinosus var. beijingensis ΔaniK | Desmethyl-anisomycin | Accumulation observed | [2] |
Experimental Protocols
Detailed methodologies for the characterization of the key enzymes in the this compound biosynthetic pathway are provided below.
In Vitro Assay for siAniP (Transketolase) Activity
This protocol is adapted from Qiao et al. (2024).[4]
Objective: To determine the kinetic parameters of the transketolase siAniP.
Materials:
-
Purified siAniP enzyme
-
4-Hydroxyphenylpyruvic acid (substrate)
-
Glyceraldehyde (GA) (co-substrate)
-
Thiamine pyrophosphate (ThDP)
-
MgCl2
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Methanol
-
HPLC system
Procedure:
-
Prepare a 100 µL reaction mixture containing 1 mM DTT, 10 mM MgCl2, 1 mM ThDP, 15 mM D-GA, and varying concentrations of 4-hydroxyphenylpyruvic acid (e.g., 50 µM to 15 mM) in 50 mM potassium phosphate buffer (pH 7.5).
-
Initiate the reaction by adding 2 µM of purified siAniP enzyme.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Quench the reaction by adding 100 µL of methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the product formation.
-
Perform reactions in triplicate.
-
Determine the steady-state kinetic parameters (Km and kcat) by nonlinear fitting of the initial reaction velocities versus substrate concentrations to the Michaelis-Menten equation.
// Nodes Prepare_Mixture [label="Prepare Reaction Mixture\n(Buffer, DTT, MgCl2, ThDP, GA, 4-HPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enzyme [label="Add siAniP Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with Methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_Analysis [label="Analyze by HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate Kinetic Parameters", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Prepare_Mixture -> Add_Enzyme; Add_Enzyme -> Incubate; Incubate -> Quench; Quench -> Centrifuge; Centrifuge -> HPLC_Analysis; HPLC_Analysis -> Data_Analysis; }
References
- 1. Biosynthesis of the pyrrolidine protein synthesis inhibitor this compound involves novel gene ensemble and cryptic biosynthetic steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the benzylpyrrolidine precursor in this compound by a unique ThDP-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Anisomycin: A Comprehensive Technical Guide to its Diverse Biological and Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomycin, an antibiotic isolated from Streptomyces griseolus, has transcended its initial application as a protein synthesis inhibitor to become a pivotal tool in dissecting a multitude of cellular processes.[1][2][3] Its diverse biological and pharmacological activities, ranging from the potent activation of stress-activated protein kinase (SAPK) pathways to the modulation of memory and learning, have established it as a compound of significant interest in biomedical research and drug development. This technical guide provides an in-depth exploration of this compound's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action: Protein Synthesis Inhibition
This compound's primary and most well-characterized function is the reversible inhibition of protein synthesis in eukaryotic cells.[1][2] It achieves this by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase enzyme, thereby preventing the elongation of the nascent polypeptide chain.[1] This blockade of translation is a cornerstone of its utility in molecular biology, allowing researchers to investigate the roles of de novo protein synthesis in various cellular events.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's biological activities across various cell lines and experimental conditions.
| Biological Activity | Cell Line/Model System | Parameter | Value | Reference |
| Cytotoxicity | HEK293 | IC50 | 0.02 µM | [4] |
| Cell Growth Inhibition | U251 Glioma | IC50 (48h) | 0.233 µM | [4] |
| Cell Growth Inhibition | U87 Glioma | IC50 (48h) | 0.192 µM | [4] |
| Apoptosis Induction | U251 Glioma | Apoptotic Proportion (at 4 µM) | 21.5% | [4] |
| Apoptosis Induction | U87 Glioma | Apoptotic Proportion (at 4 µM) | 25.3% | [4] |
| JNK Activation | DU145 Prostate Cancer | Effective Concentration | 250 ng/mL (with Fas) | [5] |
| p38 MAPK Activation | DU145 Prostate Cancer | Effective Concentration | 0.4 µg/mL | [6] |
| p38 MAPK Activation | PC3 Prostate Cancer | Effective Concentration | 0.4 µg/mL | [6] |
| Protein Synthesis Inhibition | Brain (in vivo) | Effective Systemic Dose | 50 mg/kg | [7] |
| Memory Reconsolidation Blockade | Rodent Hippocampus (in vivo) | Effective Local Dose | 62.5 - 75 µ g/side | [8] |
Signaling Pathway Modulation
Beyond its role as a translational inhibitor, this compound is a potent activator of stress-activated protein kinase (SAPK) signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][9][10] This activation is a consequence of "ribotoxic stress," a cellular response to ribosome damage.[11]
This compound-Induced JNK and p38 MAPK Signaling
Caption: this compound-induced ribotoxic stress activates the JNK and p38 MAPK pathways.
Pharmacological Activities
Induction of Apoptosis
This compound is a well-documented inducer of apoptosis in various cancer cell lines.[4][10] This pro-apoptotic effect is largely mediated by the sustained activation of the JNK and p38 MAPK pathways.[12] In some contexts, this compound can sensitize tumor cells to other apoptotic stimuli, such as TRAIL.
Modulation of Memory and Learning
A significant area of this compound research is its role in neuroscience, particularly in the study of memory consolidation and reconsolidation.[8][13] By inhibiting protein synthesis in specific brain regions, such as the hippocampus and amygdala, this compound can block the formation of long-term memories and disrupt the reconsolidation of existing memories.[8][14][15]
Anti-inflammatory and Immunosuppressive Effects
This compound has been shown to possess immunosuppressive properties by inhibiting T-cell proliferation.[1] Its activation of the p38 MAPK pathway is also implicated in the regulation of inflammatory responses.
Experimental Protocols
Determination of IC50 by MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a colorimetric MTT assay.
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Methodology:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value from the resulting sigmoidal dose-response curve.
Western Blot Analysis of JNK and p38 MAPK Activation
This protocol describes the detection of this compound-induced activation of JNK and p38 MAPK by Western blotting, using phospho-specific antibodies.
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-JNK (Thr183/Tyr185) and phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. Also, probe separate membranes with antibodies for total JNK and total p38 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Detection by Annexin V/Propidium Iodide Flow Cytometry
This protocol details the quantification of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound remains a remarkably versatile and powerful tool in cellular and molecular biology. Its well-defined mechanism of protein synthesis inhibition, coupled with its potent ability to activate stress-induced signaling pathways, provides researchers with a unique compound to investigate a wide array of fundamental biological questions. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in research and to support its exploration in the context of drug discovery and development. As our understanding of cellular signaling networks continues to expand, the multifaceted activities of this compound will undoubtedly continue to offer valuable insights into the intricate workings of the cell.
References
- 1. This compound in the Medial Prefrontal Cortex Reduces Reconsolidation of Cocaine-associated Memories in the Rat Self-administration Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Characterization of Fear Memory Reconsolidation | Journal of Neuroscience [jneurosci.org]
- 9. The ribotoxic stress response drives acute inflammation, cell death, and epidermal thickening in UV-irradiated skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Social Fear Memory Requires Two Stages of Protein Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. KLF14 activates the JNK-signaling pathway to induce S-phase arrest in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisomycin, a pyrrolidine antibiotic isolated from Streptomyces griseolus, has transcended its initial application as a protein synthesis inhibitor to become a versatile tool in biomedical research.[1][2] Its multifaceted activities, primarily the potent and reversible inhibition of peptidyl transferase activity on the 60S ribosomal subunit and the robust activation of stress-activated protein kinases (SAPKs), have positioned it as a key pharmacological agent in diverse fields of study.[1][3] This technical guide provides an in-depth overview of the primary uses of this compound, focusing on its applications in neuroscience, cancer biology, and immunology. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate its effective use in a laboratory setting.
Core Mechanisms of Action
This compound's utility in biomedical research stems from two primary, interconnected mechanisms:
-
Inhibition of Protein Synthesis: this compound blocks the peptidyl transferase activity of the 80S ribosome, thereby inhibiting translation and halting protein synthesis.[2] This effect is rapid and reversible.[1] Partial inhibition of DNA synthesis can also occur at concentrations that lead to 95% inhibition of protein synthesis.[2]
-
Activation of Stress-Activated Protein Kinases (SAPKs): Independent of its effect on protein synthesis, this compound is a potent activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][4] This activation is a result of "ribotoxic stress," a cellular response to ribosomal damage.[1]
These dual mechanisms allow researchers to dissect the roles of de novo protein synthesis and SAPK signaling in a multitude of cellular processes.
Primary Research Applications
Neuroscience: Elucidating Memory Consolidation
This compound is a cornerstone tool in the study of learning and memory. By transiently inhibiting protein synthesis in specific brain regions, researchers can investigate the necessity of new protein production for the consolidation of long-term memories.
Key Applications:
-
Blocking Memory Consolidation: Administration of this compound shortly after a learning event can prevent the formation of long-term memories, providing evidence for the protein synthesis-dependent nature of memory consolidation.[2][5]
-
Investigating Reconsolidation: this compound is also used to probe the controversial theory of memory reconsolidation, where retrieved memories become temporarily labile and require new protein synthesis to be re-stabilized.[6]
-
Fear Conditioning Studies: A common paradigm involves administering this compound into brain regions like the amygdala or hippocampus before or after fear conditioning to assess its impact on the formation and recall of fear memories.[7]
Quantitative Data from Rodent Fear Conditioning Studies:
| Brain Region | This compound Dose | Timing of Administration | Effect on Memory | Reference |
| Hippocampus (CA3) | 62.5 µ g/side | Immediately post-conditioning | Impaired short- and long-term contextual fear memory | [8] |
| Amygdala (LBA) | 62.5 µ g/0.5 µl/side | Immediately post-reactivation | Blocked reconsolidation of fear memory | [9] |
| Systemic (i.p.) | 150 mg/kg | 20 min before or immediately after social fear conditioning | Impaired consolidation of social fear memory | [10] |
| Hippocampus (CA1) | 80 µg | 10 min before inhibitory avoidance training | Impaired retention | [4] |
Cancer Biology: Inducing Apoptosis and Enhancing Chemosensitivity
This compound's ability to induce apoptosis and activate stress signaling pathways has made it a valuable agent in cancer research.
Key Applications:
-
Induction of Apoptosis: this compound can trigger programmed cell death in a variety of cancer cell lines, often through the activation of the JNK and p38 MAPK pathways.[11][12] This effect can be p53-independent.[13]
-
Sensitization to Chemotherapy: this compound can enhance the cytotoxic effects of conventional chemotherapeutic agents and targeted therapies.[14] For example, it has been shown to sensitize non-small-cell lung cancer cells to cisplatin, paclitaxel, and gefitinib.[14]
-
Overcoming Anoikis Resistance: this compound can sensitize malignant cells to anoikis, a form of apoptosis that occurs when cells detach from the extracellular matrix, which is a critical process in preventing metastasis.
-
Investigating Signal Transduction: As a potent and specific activator of JNK and p38, this compound is used to study the role of these pathways in cancer cell proliferation, survival, and death.[15]
IC50 Values of this compound in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| U251 | Glioblastoma | 0.233 | 48 | [11] |
| U87 | Glioblastoma | 0.192 | 48 | [11] |
| MDA-MB-231 | Breast Cancer | ~0.2 | 48 | [16] |
| MDA-MB-436 | Breast Cancer | ~0.2 | 48 | [16] |
| BT549 | Breast Cancer | ~0.2 | 48 | [16] |
| Hs578T | Breast Cancer | ~0.2 | 48 | [16] |
| HEK293 | Embryonic Kidney | 0.02 | Not Specified | [6] |
Immunology: Modulating Immune Responses
This compound has demonstrated immunomodulatory properties, primarily through its effects on T-cell function.
Key Applications:
-
Immunosuppression: this compound can suppress T-cell proliferation and has been shown to be superior to cyclosporine A in prolonging skin allograft survival in mice.
-
T-Cell Apoptosis: It can induce apoptosis in T-cells, contributing to its immunosuppressive effects.
Experimental Protocols
Preparation and Storage of this compound
-
Stock Solution Preparation: this compound is soluble in organic solvents such as DMSO and ethanol.[1] A common stock solution concentration is 25 mg/mL in DMSO.[17] For a 25 mg/mL stock, reconstitute 10 mg of this compound in 400 µl of DMSO.[17]
-
Storage: Store the lyophilized powder at -20°C, protected from light, for up to 24 months.[17] Once reconstituted in DMSO, it is recommended to use the solution within one month when stored at -20°C.[17] Aliquot to avoid multiple freeze-thaw cycles.[17] Aqueous solutions are less stable and should be prepared fresh.[1]
Western Blot for JNK Activation
This protocol details the detection of phosphorylated JNK (p-JNK), a marker of JNK activation, in cell lysates following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with this compound at the desired concentration and for the specified time (e.g., 5-50 µg/mL for 5-60 minutes).[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Western Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-JNK overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
Cell Viability (MTT) Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 48 hours).[11] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.[20]
Surface Sensing of Translation (SUnSET) for Protein Synthesis Inhibition
SUnSET is a non-radioactive method to measure global protein synthesis. It utilizes puromycin, an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains, leading to their premature release from the ribosome.
Materials:
-
Puromycin
-
Cell lysis buffer
-
Anti-puromycin antibody
Procedure:
-
Cell Treatment: Pre-treat cells with this compound for the desired time.
-
Puromycin Labeling: Add a low concentration of puromycin to the cell culture and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis and Western Blot: Lyse the cells and perform a western blot as described in section 3.2, using an anti-puromycin antibody to detect the puromycylated peptides. The intensity of the puromycin signal is proportional to the rate of global protein synthesis.[21][22]
Rodent Fear Conditioning
This is a simplified, general protocol. Specific parameters will vary depending on the research question.
Materials:
-
Fear conditioning apparatus (contextual and/or cued)
-
This compound solution for microinjection
-
Stereotaxic apparatus for targeted brain injections
Procedure:
-
Habituation: Acclimate the animals to the testing environment.
-
Surgery (if applicable): For targeted brain injections, surgically implant cannulae into the desired brain region (e.g., amygdala, hippocampus).
-
Conditioning: Place the animal in the conditioning chamber and present a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild footshock).
-
This compound Administration: Administer this compound (systemically or via microinjection) at a specific time relative to the conditioning (e.g., immediately after).
-
Memory Test: At a later time point (e.g., 24 hours), re-expose the animal to the CS (for cued fear) or the conditioning context (for contextual fear) and measure the fear response (typically freezing behavior).[8][23]
Signaling Pathways and Visualizations
This compound's activation of SAPK pathways is a key aspect of its biological activity. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Caption: this compound-induced signaling pathways.
Caption: Western blot workflow for JNK activation.
Conclusion
This compound remains an indispensable tool in biomedical research, offering a unique combination of protein synthesis inhibition and potent SAPK activation. Its applications span from fundamental neuroscience to preclinical cancer studies. A thorough understanding of its mechanisms of action and the implementation of robust experimental protocols are crucial for obtaining reliable and interpretable data. This guide provides a comprehensive resource for researchers aiming to leverage the multifaceted properties of this compound in their investigations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound infused into the hippocampus fails to block “reconsolidation” but impairs extinction: The role of re-exposure duration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral impairments caused by injections of the protein synthesis inhibitor this compound after contextual retrieval reverse with time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. kumc.edu [kumc.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound injection in area CA3 of the hippocampus impairs both short-term and long-term memories of contextual fear - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Fear Memory Reconsolidation | Journal of Neuroscience [jneurosci.org]
- 10. Social Fear Memory Requires Two Stages of Protein Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The protein synthesis inhibitor this compound induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p53-independent this compound induced G1 arrest and apoptosis in L1210 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound sensitizes non-small-cell lung cancer cells to chemotherapeutic agents and epidermal growth factor receptor inhibitor via suppressing PI3K/Akt/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. munin.uit.no [munin.uit.no]
- 16. researchgate.net [researchgate.net]
- 17. This compound | Cell Signaling Technology [cellsignal.com]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. doaj.org [doaj.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. jneurosci.org [jneurosci.org]
Methodological & Application
Standard Protocol for Using Anisomycin in Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Anisomycin, an antibiotic isolated from Streptomyces griseolus, is a versatile tool in cell culture experiments, primarily known for its dual function as a potent protein synthesis inhibitor and a robust activator of stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][2][3] This document provides detailed application notes and standardized protocols for the effective use of this compound in a research setting.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Inhibition of Protein Synthesis: It inhibits the peptidyl transferase activity of the 80S ribosome, thereby blocking peptide bond formation and halting protein translation.[2][3][4] This inhibition is reversible.[3]
-
Activation of Stress-Activated Protein Kinases (SAPKs): this compound is a potent activator of the JNK and p38 MAPK signaling pathways.[1][3][5] This activation is a result of "ribotoxic stress" and can occur at concentrations that only partially inhibit overall protein synthesis.[3][6] This signaling cascade is implicated in various cellular processes, including apoptosis, inflammation, and cytokine production.[5][7]
Preparation and Handling of this compound
Proper preparation and storage of this compound are crucial for reproducible experimental outcomes.
Table 1: Solubility and Storage of this compound
| Parameter | Details | References |
| Molecular Weight | 265.3 g/mol | [5] |
| Appearance | Crystalline solid or lyophilized powder | [5][8] |
| Solubility | - DMSO: 20-100 mg/mL- Methanol (MeOH): 20-50 mg/mL- Ethanol: ~1-13.27 mg/mL- Water: Moderately soluble (~2 mg/mL)- PBS (pH 7.2): ~0.5 mg/mL | [5][8][9][10][11] |
| Stock Solution | Prepare a 10-25 mg/mL stock solution in DMSO. For example, to make a 25 mg/mL stock, reconstitute 10 mg of this compound in 400 µL of DMSO. | [5] |
| Storage | - Crystalline solid: Store desiccated at 2-8°C for up to 4 years.- Lyophilized powder: Store at -20°C, protected from light, for up to 24 months.- DMSO stock solution: Aliquot and store at -20°C for up to 1 month to avoid multiple freeze-thaw cycles. DMSO solutions are also reported to be stable for at least one month at 2-8°C. | [5][9][11] |
| Stability | Aqueous solutions are most stable at neutral pH and should be prepared fresh; we do not recommend storing for more than one day. Activity is lost more rapidly in alkaline solutions. | [8][9] |
Experimental Applications and Protocols
This compound is a valuable tool for a variety of in vitro studies. The working concentration and treatment duration are highly dependent on the cell type and the specific biological question being addressed.
Table 2: Recommended Working Concentrations of this compound for Various Applications
| Application | Cell Line(s) | Concentration Range | Treatment Time | References |
| Protein Synthesis Inhibition | Various | 3 µM (for significant inhibition) | 1 hour or longer | [1][12] |
| JNK/p38 MAPK Activation | HeLa, 293T, C3H 10T½ | 5-50 µg/mL (18.8 - 188.4 µM)Low concentrations (25-50 ng/mL) can selectively activate p38 without significantly inhibiting protein synthesis. | 5-60 minutes | [5][9][13] |
| Induction of Apoptosis | DU 145, U251, U87, MDA-MB-468, various cancer cell lines | 250 ng/mL - 4 µM | 8 - 48 hours | [1][5][7][12][14] |
| Cell Viability / Proliferation Assays | U251, U87, Ehrlich ascites carcinoma (EAC) | 0.01 - 8 µM | 48 hours | [1][12] |
Protocol for Induction and Analysis of JNK Phosphorylation
This protocol describes the induction of JNK phosphorylation by this compound and its detection via Western blotting.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells (e.g., 500,000 cells/well in a 6-well plate) and allow them to adhere overnight.[1][12]
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 25 µg/mL) for the specified time (e.g., 15-60 minutes). A vehicle control (DMSO) should be run in parallel.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.[1][12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total JNK antibody to confirm equal loading.
-
Protocol for Protein Synthesis Inhibition Assay
This protocol utilizes the incorporation of puromycin to measure the rate of protein synthesis.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution
-
Puromycin (e.g., 10 mM stock in water)
-
PBS
-
Lysis buffer
-
Western blotting reagents as described in section 3.1.
-
Anti-puromycin primary antibody
Procedure:
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
This compound Pre-treatment: Incubate cells with various concentrations of this compound or a vehicle control for 1 hour.[1]
-
Puromycin Labeling: Add puromycin to a final concentration of 1-10 µM and incubate for an additional 10-30 minutes.[1]
-
Cell Lysis and Western Blotting:
-
Wash cells with ice-cold PBS and proceed with cell lysis and protein quantification as described above.
-
Perform Western blotting using an anti-puromycin antibody to detect the puromycin-labeled nascent polypeptide chains. A decrease in the signal indicates inhibition of protein synthesis.
-
Protocol for Apoptosis Detection by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound (e.g., 250 ng/mL for 8 hours in DU 145 cells) or a vehicle control.[7][14]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway activated by this compound and a general experimental workflow for its use.
Caption: this compound-induced signaling pathway.
Caption: General experimental workflow for this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 3: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| U251 (human glioblastoma) | 48 hours | 0.233 | [1] |
| U87 (human glioblastoma) | 48 hours | 0.192 | [1] |
Table 4: Apoptosis Induction by this compound
| Cell Line | Concentration | Treatment Time | % Apoptotic Cells | Reference |
| U251 | 4 µM | Not specified | 21.5% | [1] |
| U87 | 4 µM | Not specified | 25.3% | [1] |
| DU 145 (prostate cancer) | 250 ng/mL (~0.94 µM) | 8 hours | Synergizes with anti-Fas IgM to induce apoptosis | [7][14] |
| MDA-MB-468 (breast cancer) | 3 µM | Not specified | Increased apoptosis | [1][12] |
These protocols and data provide a comprehensive guide for the utilization of this compound in cell culture experiments. Researchers should always optimize conditions for their specific cell lines and experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound activates JNK and sensitises DU 145 prostate carcinoma cells to Fas mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. astralscientific.com.au [astralscientific.com.au]
- 10. This compound | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
Application of Anisomycin to study memory consolidation in neuroscience.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomycin, an antibiotic derived from Streptomyces griseolus, is a potent and reversible inhibitor of protein synthesis in eukaryotic cells.[1][2][3] Its primary mechanism of action involves the inhibition of the peptidyl transferase activity of the 60S ribosomal subunit, thereby preventing the elongation of nascent peptide chains.[1][2][3] This property has made this compound an invaluable tool in neuroscience research, particularly for investigating the molecular mechanisms underlying memory consolidation. The consolidation of long-term memory is widely believed to depend on de novo protein synthesis, and this compound is frequently used to test this hypothesis. By temporarily blocking protein synthesis at critical time points during or after learning, researchers can elucidate the temporal window required for the stabilization of memory traces.
Beyond its role as a protein synthesis inhibitor, this compound has been shown to activate stress-activated protein kinases (SAPKs) and mitogen-activated protein kinase (MAPK) cascades, including JNK, p38, and ERK1/2.[2][3] This multifunctional nature of this compound necessitates careful experimental design and interpretation of results, as its effects on memory may not be solely attributable to the blockade of protein synthesis. These application notes provide an overview of the use of this compound in memory consolidation studies, including its mechanism of action, effects on synaptic plasticity, and detailed protocols for its use in common behavioral paradigms.
Mechanism of Action and Signaling Pathways
This compound's primary role in molecular biology is the inhibition of protein synthesis. However, its application in neuroscience is nuanced by its influence on various signaling pathways critical for synaptic plasticity and memory formation.
Primary Mechanism: Protein Synthesis Inhibition
This compound binds to the 60S subunit of eukaryotic ribosomes, specifically inhibiting the peptidyl transferase enzyme.[1][2][3] This action blocks the formation of peptide bonds and halts the elongation of polypeptide chains, leading to a rapid and potent, yet reversible, cessation of protein synthesis. This allows for precise temporal control in experiments aimed at understanding the time-dependent nature of memory consolidation.
Secondary Effects: Activation of Signaling Cascades
This compound is also a potent activator of several stress-activated protein kinase (SAPK) pathways, which are implicated in cellular responses to stress and can also play a role in synaptic plasticity.[2] Key pathways activated by this compound include:
-
c-Jun N-terminal Kinase (JNK) Pathway: Involved in neuronal apoptosis and plasticity.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Plays a role in cellular stress responses and inflammation, and has been linked to synaptic depression.
-
Extracellular signal-Regulated Kinase (ERK1/2) Pathway: A critical pathway for many forms of synaptic plasticity and memory consolidation.
The activation of these pathways can have complex effects on neuronal function and may contribute to the behavioral outcomes observed in this compound studies, independent of protein synthesis inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the use of this compound in memory consolidation research.
Table 1: this compound's Effect on Long-Term Potentiation (LTP)
| Brain Region | Animal Model | This compound Concentration | Effect on LTP | Citation(s) |
| Hippocampal CA1 | Rat Slices | 20 µM | Blocks the late phase of LTP (> 5 hours) without affecting the early phase. | [4] |
| Hippocampal CA1 | Rat Slices | Not Specified | Potentiation of EPSP lasted about 2-3 hours, followed by a gradual decline. Significant effects observed 6-8 hours after LTP induction. | [5][6] |
| Amygdala | Rat Slices | Not Specified | Application 15 min before high-frequency stimulation (HFS) caused LTP to decay to baseline within 1 hour. Application after the first train of HFS resulted in LTP returning to baseline within 3 hours. | [7] |
| Dentate Gyrus | Freely Moving Rats | 400 µg (intraventricular) | Did not affect LTP induction but caused a progressive decay of potentiation 3-4 hours after tetanization, with complete abolishment over a 7-day observation period. | [8] |
Table 2: Behavioral Effects of this compound in Memory Paradigms
| Behavioral Task | Animal Model | This compound Dose & Route | Key Findings | Citation(s) |
| Inhibitory Avoidance | Rat | 80 µg (intra-hippocampal) | Infusion 10 min before training impaired retention. Infusion immediately after the first retention test blocked extinction. | [9] |
| Fear Conditioning | Rat | Not Specified (intra-amygdala) | Infusion into the basolateral amygdala (BLA) disrupted consolidation of both trace and delay fear conditioning. | [10] |
| Contextual Fear Conditioning | Mouse | 50 mg/kg or 75 mg/kg (systemic) | Injections after acquisition impaired memory consolidation, with the impairment lasting at least 21 days. Injections after retrieval caused a temporary impairment that recovered by day 21. | [11][12] |
| Cocaine Self-Administration | Rat | Not Specified (intra-mPFC) | Infusion into the medial prefrontal cortex (mPFC) after memory reactivation reduced subsequent cocaine-seeking behavior. | [13][14] |
| Morris Water Maze | Rat | Not Specified (intra-hippocampal) | Infusions 30 minutes before testing significantly impaired allocentric navigation. | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments using this compound to study memory consolidation are provided below.
Protocol 1: Fear Conditioning in Rodents
This protocol describes a typical auditory fear conditioning paradigm to assess the role of protein synthesis in memory consolidation.
Materials:
-
Fear conditioning apparatus (with a grid floor for footshock delivery)
-
Sound-attenuating chamber
-
This compound solution (e.g., 62.5 µ g/0.5 µl/side for intra-cranial infusions)[17]
-
Vehicle control (e.g., artificial cerebrospinal fluid - ACSF)
-
Surgical instruments for cannulation (if applicable)
-
Infusion pump and syringes
Procedure:
-
Animal Preparation:
-
House animals individually for at least one week before the experiment.[10]
-
For intracranial infusions, surgically implant guide cannulae targeting the brain region of interest (e.g., basolateral amygdala or hippocampus) and allow for a one-week recovery period.
-
-
Habituation (Day 1):
-
Place the animal in the conditioning chamber and allow for a 2-3 minute exploration period.
-
Present the conditioned stimulus (CS), typically an auditory tone (e.g., 85 dB, 30 seconds), without the unconditioned stimulus (US).[18]
-
Remove the animal and return it to its home cage.
-
-
Conditioning (Day 2):
-
Place the animal in the conditioning chamber.
-
After a 2-3 minute baseline period, present the CS paired with the US, a mild footshock (e.g., 0.5-0.7 mA, 1-2 seconds), at the termination of the CS.[18]
-
Repeat CS-US pairings for a predetermined number of trials (e.g., 1-5 trials) with an inter-trial interval of 1-2 minutes.
-
-
This compound Administration:
-
Pre-training: Infuse this compound or vehicle 15-30 minutes before the conditioning session.
-
Post-training: Infuse this compound or vehicle immediately after the conditioning session.
-
-
Memory Test (Day 3):
-
Place the animal in a novel context (to assess cued fear) or the original conditioning chamber (to assess contextual fear).
-
After a baseline period, present the CS alone (without the US).
-
Record freezing behavior, defined as the absence of all movement except for respiration, as a measure of fear memory.
-
Data Analysis:
-
Quantify the percentage of time spent freezing during the CS presentation.
-
Compare freezing levels between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Morris Water Maze (MWM) in Rodents
The MWM task is used to assess hippocampus-dependent spatial learning and memory.
Materials:
-
Circular water maze (152 cm diameter) filled with opaque water (21°C).[16]
-
Hidden escape platform (submerged 1-2 cm below the water surface).
-
Visible platform (with a cue) for control trials.
-
Video tracking system and software.
-
This compound solution and vehicle control.
-
Surgical instruments for cannulation (for intracranial infusions).
Procedure:
-
Animal Preparation:
-
As described in Protocol 1.
-
-
Pre-training/Habituation (Day 1-2):
-
Allow the animal to swim freely in the maze for 60 seconds without the platform.
-
Conduct visible platform trials where the animal learns to associate the visible cue with escape.
-
-
Acquisition Training (Days 3-5):
-
Place the hidden platform in a fixed location in one of the quadrants.
-
Release the animal into the water from one of four starting positions, facing the wall of the maze.
-
Allow the animal to search for the platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform, gently guide it to the location.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day with an inter-trial interval of 10-15 minutes.
-
-
This compound Administration:
-
Pre-training: Administer this compound or vehicle 30 minutes before the first trial of a training day.[15]
-
Post-training: Administer this compound or vehicle immediately after the last trial of a training day.
-
-
Probe Trial (Day 6):
-
Remove the platform from the maze.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length across training trials.
-
Probe Trial: Quantify the percentage of time spent in the target quadrant and the number of crossings over the former platform location.
-
Compare the performance of the this compound-treated group with the vehicle control group.
Protocol 3: Western Blotting for Protein Synthesis Inhibition
This protocol is used to verify the efficacy of this compound in inhibiting protein synthesis in the brain region of interest.
Materials:
-
This compound and vehicle control.
-
Brain tissue from the region of interest (e.g., hippocampus, amygdala).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[19]
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[20]
-
Primary antibodies against a protein with a rapid turnover rate (e.g., Arc/Arg3.1) and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Tissue Collection:
-
Administer this compound or vehicle to the animals as in the behavioral experiments.
-
At a time point corresponding to the behavioral manipulation (e.g., 30-60 minutes post-infusion), euthanize the animals and rapidly dissect the brain region of interest.
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[19]
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[20][21]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensity for the protein of interest and the loading control using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
Compare the normalized protein levels between the this compound-treated and vehicle control groups to confirm the inhibition of protein synthesis.[22]
Conclusion
This compound remains a cornerstone tool for investigating the role of protein synthesis in memory consolidation. Its potent and reversible inhibitory effects allow for precise temporal dissection of the molecular events underlying memory formation. However, researchers must remain cognizant of its secondary effects on signaling pathways and design experiments with appropriate controls to ensure the valid interpretation of results. The protocols outlined above provide a framework for the effective use of this compound in behavioral neuroscience research, contributing to a deeper understanding of the intricate processes of learning and memory.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis | Bentham Science [eurekaselect.com]
- 4. This compound, an inhibitor of protein synthesis, blocks late phases of LTP phenomena in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on LTP in the hippocampal CA1: long-term analysis using optical recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound treatment paradigm affects duration of long-term potentiation in slices of the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound blocks the late phase of long-term potentiation in the dentate gyrus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Memory consolidation in both trace and delay fear conditioning is disrupted by intra-amygdala infusion of the protein synthesis inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. This compound in the Medial Prefrontal Cortex Reduces Reconsolidation of Cocaine-associated Memories in the Rat Self-administration Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in the medial prefrontal cortex reduces reconsolidation of cocaine-associated memories in the rat self-administration model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intrahippocampal this compound Impairs Spatial Performance on the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Characterization of Fear Memory Reconsolidation | Journal of Neuroscience [jneurosci.org]
- 18. This compound injection in area CA3 of the hippocampus impairs both short-term and long-term memories of contextual fear - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Effects of this compound infusions into the dorsal striatum on memory consolidation of intense training and neurotransmitter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Anisomycin to Induce Apoptosis in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomycin, an antibiotic isolated from Streptomyces griseolus, is a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] Beyond its primary function, it is widely utilized in cancer research as a powerful inducer of apoptosis (programmed cell death). This compound exerts its pro-apoptotic effects primarily through the activation of stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[1][3] This activation triggers a signaling cascade that culminates in the execution of the apoptotic program, making this compound a valuable tool for studying apoptosis and for evaluating potential anti-cancer therapeutic strategies. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including those from breast, lung, renal, and prostate cancers, as well as melanoma and glioma.[3][4][5] Furthermore, it can sensitize cancer cells to other therapeutic agents, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[4][5]
These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, effective concentrations in various cancer cell lines, and detailed protocols for key experimental assays to monitor its effects.
Mechanism of Action
This compound induces apoptosis through a multi-faceted mechanism primarily centered on the induction of cellular stress. As a protein synthesis inhibitor, it binds to the 60S ribosomal subunit, stalling peptide bond formation.[5] This interruption of protein synthesis, also known as ribotoxic stress, leads to the robust activation of the JNK and p38 MAPK signaling pathways.[1][3]
Activated JNK and p38 MAPK can then initiate apoptosis through several downstream pathways:
-
Activation of the Intrinsic Apoptotic Pathway: This involves the Bcl-2 family of proteins. Pro-apoptotic members like Bax can be activated, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[6]
-
Activation of Caspases: The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[7]
-
Downregulation of Anti-Apoptotic Proteins: this compound has been shown to decrease the levels of anti-apoptotic proteins such as Bcl-2, c-FLIP, and Mcl-1.[4]
-
Inhibition of Survival Pathways: In some cancer cell types, this compound has been observed to inhibit pro-survival signaling pathways like PI3K/Akt/mTOR.[8]
The culmination of these events is the cleavage of key cellular substrates by activated caspases, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]
Data Presentation
The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the specific cell line and experimental conditions.
| Cancer Type | Cell Line | IC50 Value | Effective Concentration for Apoptosis Induction | Treatment Time (hours) | Reference(s) |
| Glioblastoma | U251 | 0.233 µM | 4 µM | 48 | [2][9] |
| Glioblastoma | U87 | 0.192 µM | 4 µM | 48 | [2][9] |
| Breast Cancer | MDA-MB-468 | Not specified | 3 µM | Not specified | [2][9] |
| Breast Cancer | MDA-MB-231 | Not specified | Not specified | 48 | [3] |
| Breast Cancer | MDA-MB-436 | Not specified | Not specified | 48 | [3] |
| Breast Cancer | BT549 | Not specified | Not specified | 48 | [3] |
| Breast Cancer | Hs578T | Not specified | Not specified | 48 | [3] |
| Melanoma | FEMX-1 | Not specified | 40 nM (in combination with lexatumumab) | 48 | [5] |
| Melanoma | WM239 | Not specified | 40 nM (in combination with lexatumumab) | 48 | [5] |
| Renal Carcinoma | Caki | Not specified | 10-15 nM (in combination with TRAIL) | Not specified | [4] |
| Renal Carcinoma | ACHN | Not specified | 10-15 nM (in combination with TRAIL) | Not specified | [4] |
| Renal Carcinoma | A498 | Not specified | 10-15 nM (in combination with TRAIL) | Not specified | [4] |
| Prostate Cancer | DU 145 | Not specified | 250 ng/mL (in combination with anti-Fas IgM) | 8 | [7] |
| Ehrlich Ascites Carcinoma | EAC | Not specified | 500 ng/mL | 48 | [9] |
Experimental Protocols
Here are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[10][11]
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time and concentration. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.[13]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within one hour.[15]
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.
Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore or a chromophore, leading to a measurable increase in fluorescence or absorbance.
Materials:
-
This compound-treated and control cell lysates
-
Caspase-3/7 activity assay kit (containing cell lysis buffer, reaction buffer, and caspase-3/7 substrate)
-
Fluorometer or spectrophotometer
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells according to the kit manufacturer's instructions to prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Prepare the reaction mixture containing the reaction buffer and the caspase-3/7 substrate according to the kit's protocol.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., excitation/emission ~490/520 nm) or absorbance (e.g., 405 nm) using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels of key apoptosis-related proteins.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies. Key markers for this compound-induced apoptosis include cleaved caspase-3 and cleaved PARP.[3][16]
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-phospho-JNK, anti-phospho-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
Visualization of Signaling Pathways and Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for studying this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. The Prognostic Significance of this compound-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment enhances TRAIL-mediated apoptosis in renal carcinoma cells through the down-regulation of Bcl-2, c-FLIP(L) and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose this compound sensitizes melanoma cells to TRAIL induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound activates JNK and sensitises DU 145 prostate carcinoma cells to Fas mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sensitizes non-small-cell lung cancer cells to chemotherapeutic agents and epidermal growth factor receptor inhibitor via suppressing PI3K/Akt/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Activating SAPK/JNK and p38 MAPK Pathways with Anisomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomycin, an antibiotic isolated from Streptomyces griseolus, is a potent and widely used pharmacological tool for the robust activation of the Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are critical mediators of cellular responses to a variety of environmental stresses and inflammatory cytokines.[3][4] this compound's mechanism of action involves the inhibition of protein synthesis by binding to the 60S ribosomal subunit, which mimics a stress signal and leads to the strong and rapid phosphorylation of both JNK and p38 MAPK.[1][5] These application notes provide detailed protocols and quantitative data for utilizing this compound to study stress-induced signaling cascades in mammalian cells.
Data Presentation
This compound Treatment Parameters for SAPK/JNK and p38 MAPK Activation
The following table summarizes typical experimental conditions for activating the SAPK/JNK and p38 MAPK pathways using this compound in various cell lines. Optimal concentrations and treatment times should be determined empirically for each specific cell type and experimental system.
| Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| 293T Cells | 25 µg/ml | 15-60 minutes | Increased phosphorylation of JunB (a JNK substrate) | [1] |
| C3H 10T½ Fibroblasts | 10 µg/ml | 1 hour | Activation of JNK/SAPK and p38/RK | [5] |
| HL-60 Cells | Dose-dependent | Time-dependent | Induction of JNK/SAPK and p38 activity | [3] |
| HeLa Cells | 0.07 - 40 µM | 30 minutes | Activation of p38 MAPK | [6] |
| THP-1 Cells | 1.0 µg/ml | Various times | Prolonged activation of JNK and p38 MAPKs | [7] |
| Mouse Heart Tissue | In vivo administration | 15 minutes | 4-fold increase in p38 phosphorylation | [8][9] |
| Hepatocellular Carcinoma Cells | Not specified | 24 hours | Upregulation of p-p38 MAPK and p-H3S10 | [10] |
General Recommendations for this compound Usage
-
Reconstitution: this compound is typically supplied as a lyophilized powder. For a stock solution, it can be reconstituted in DMSO or MeOH. For example, to create a 25 mg/ml stock, 10 mg of this compound can be dissolved in 400 µl of DMSO.[1][11]
-
Working Concentrations: The effective working concentration can vary depending on the cell type and desired effect, but it generally ranges from 5-50 µg/ml.[1][2]
-
Treatment Duration: Activation of SAPK/JNK and p38 MAPK is rapid, often occurring within 5 to 60 minutes of treatment.[1]
Experimental Protocols
Protocol 1: Activation of SAPK/JNK and p38 MAPK in Cultured Cells and Analysis by Western Blotting
This protocol describes a general procedure for treating cultured mammalian cells with this compound and subsequently analyzing the phosphorylation status of JNK and p38 MAPK by Western blotting.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, 293T)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (reconstituted in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-SAPK/JNK (Thr183/Tyr185) antibody
-
Total SAPK/JNK antibody
-
Phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Total p38 MAPK antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, you may serum-starve the cells by replacing the complete medium with serum-free medium for 2-4 hours prior to treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 10 µg/ml).
-
Remove the medium from the cells and add the this compound-containing medium.
-
Incubate the cells at 37°C for the desired time points (e.g., 15, 30, 60 minutes). Include an untreated control (vehicle, e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of JNK and p38 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound-induced activation of SAPK/JNK and p38 MAPK pathways.
Experimental Workflow Diagram
Caption: Workflow for analyzing SAPK/JNK and p38 activation by this compound.
Conclusion
This compound is a reliable and effective tool for activating the SAPK/JNK and p38 MAPK signaling pathways. The protocols and data presented here provide a solid foundation for researchers to investigate the downstream consequences of activating these critical stress-response pathways. It is important to empirically determine the optimal conditions for each experimental system to ensure reproducible and meaningful results.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) is required for mitoxantrone- and this compound-induced apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of the p38 MAPK Pathway by this compound Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (#2222) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
Anisomycin Treatment for Studying Immediate-Early Gene Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomycin, a protein synthesis inhibitor isolated from Streptomyces griseolus, is a powerful tool for studying the induction of immediate-early genes (IEGs).[1][2] Beyond its primary role in blocking translation, this compound acts as a potent activator of stress-activated protein kinase (SAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) cascades.[3][4][5] This activation triggers a rapid and robust transcriptional response, making this compound an invaluable pharmacological agent for elucidating the molecular mechanisms that govern IEG expression. This document provides detailed protocols and application notes for utilizing this compound to study IEG induction in various cell lines.
Mechanism of Action: Signaling Pathways
This compound treatment leads to the activation of several MAPK signaling cascades, which converge on transcription factors that regulate the expression of a wide array of IEGs, including c-Fos, c-Jun, FosB, JunB, and JunD.[3][5] The primary pathways implicated in this compound-induced IEG expression are the JNK and p38 MAPK pathways.[3][6] In some cellular contexts, the extracellular signal-regulated kinase (ERK) pathway may also be involved.[4]
Upon activation by this compound, these kinase cascades phosphorylate and activate a set of transcription factors, including Elk-1, CREB (cAMP response element-binding protein), and SRF (serum response factor).[6] These activated transcription factors then bind to specific regulatory elements in the promoters of IEGs, initiating their transcription.
Data Presentation: Quantitative Analysis of IEG Induction
The following tables summarize the observed effects of this compound on the expression of various immediate-early genes across different cell lines and experimental conditions.
| Cell Line | Gene | This compound Concentration | Treatment Time | Fold Induction (mRNA) | Reference |
| DLD-1 | ATF3 | 1 µg/mL | 3 hours | Transiently Enhanced | [2] |
| DLD-1 | ERRFI1 | 1 µg/mL | 3 hours | Transiently Enhanced | [2] |
| DLD-1 | KLF6 | 1 µg/mL | 3 hours | Transiently Enhanced | [2] |
| DLD-1 | AKAP12 | 1 µg/mL | 6 hours | ~22-fold | [7] |
| E1A + ras transformed fibroblasts | c-fos | Low concentrations | 1 hour | Maximum activation | [4] |
| E1A + ras transformed fibroblasts | c-jun | Low concentrations | 1 hour | Additional activation | [4] |
| E1A + ras transformed fibroblasts | Egr-1 | Low concentrations | 1 hour | Additional activation | [4] |
Note: "Transiently Enhanced" indicates that the study reported a significant increase in mRNA expression at the specified time point, with levels decreasing thereafter.
Experimental Protocols
This section provides detailed protocols for treating cultured cells with this compound to study the induction of immediate-early genes.
General Experimental Workflow
Materials
-
Mammalian cell line of interest (e.g., HeLa, HEK293, NIH3T3, PC12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound powder (CAS: 22862-76-6)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target IEGs and housekeeping genes
-
Protein lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IEG proteins (e.g., c-Fos, c-Jun) and loading controls (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol for this compound Treatment and Analysis of IEG mRNA Expression
-
Cell Seeding:
-
One day prior to treatment, seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
This compound Treatment:
-
On the day of the experiment, aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete medium.
-
Dilute the this compound stock solution in culture medium to the desired final concentration. A typical working concentration range is 5-50 µg/mL.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.
-
Add the this compound-containing medium to the cells. For control wells, add an equivalent volume of medium containing DMSO.
-
Incubate the cells for the desired time period. For IEG induction, a time course of 15, 30, 60, and 120 minutes is often informative, as IEG expression is typically rapid and transient.[4]
-
-
RNA Isolation and cDNA Synthesis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture vessel and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific for the IEGs of interest (e.g., c-FOS, c-JUN) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in IEG expression relative to the vehicle-treated control.
-
Protocol for this compound Treatment and Analysis of IEG Protein Expression
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the mRNA analysis protocol. The incubation times for protein analysis may need to be extended (e.g., 1, 2, 4, and 6 hours) to allow for protein translation.
-
-
Protein Lysate Preparation:
-
At each time point, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the IEG proteins of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control to determine the relative changes in IEG protein levels.
-
Concluding Remarks
This compound is a versatile and effective tool for investigating the signaling pathways that regulate immediate-early gene induction. By following the protocols outlined in this document, researchers can reliably stimulate and analyze the expression of IEGs in a variety of cellular contexts. The provided data and diagrams offer a foundational understanding of the molecular events initiated by this compound treatment, serving as a valuable resource for scientists in basic research and drug development. It is important to optimize the experimental conditions, such as this compound concentration and treatment duration, for each specific cell line and research question to ensure robust and reproducible results.
References
- 1. Modulation of the p38 MAPK Pathway by this compound Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of differentially expressed genes responsible for the suppressive effect of this compound on cell proliferation of DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of this compound on activation of early response genes c-fos, c-jun, Egr-1 in cells transformed by E1A and cHa-ras oncogenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Immediate-early gene induction by the stresses this compound and arsenite in human osteosarcoma cells involves MAPK cascade signaling to Elk-1, CREB and SRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of differentially expressed genes responsible for the suppressive effect of this compound on cell proliferation of DLD-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anisomycin Use in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Anisomycin, a potent protein synthesis inhibitor, in the study of synaptic plasticity using hippocampal slice electrophysiology. The following sections detail its mechanism of action, summarize key experimental parameters, provide a detailed experimental protocol, and visualize critical pathways and workflows.
Introduction
This compound is an antibiotic that inhibits protein synthesis in eukaryotes by blocking the peptidyl transferase reaction on the 80S ribosome. In neuroscience, it is a widely used tool to investigate the role of de novo protein synthesis in long-term forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[1][2][3] While crucial for these studies, it is also important to consider that this compound can have effects on basic neuronal properties independent of protein synthesis inhibition.[4]
Mechanism of Action and Effects on Synaptic Plasticity
This compound's primary role in synaptic plasticity research is to differentiate between the early, transient phases of LTP/LTD and the late, long-lasting phases. The early phase (E-LTP/E-LTD) is generally considered to be independent of protein synthesis, while the late phase (L-LTP/L-LTD) requires the synthesis of new proteins for its maintenance.[1][2][3]
Application of this compound typically does not affect the induction of LTP but prevents its maintenance, causing the potentiated response to decay back to baseline levels after a few hours.[1][5] In the CA1 region of the hippocampus, the potentiation of the excitatory postsynaptic potential (EPSP) in the presence of this compound lasts for about 2-3 hours before declining.[1] The requirement for protein synthesis can vary between different hippocampal synapses. For instance, at mossy fiber-CA3 synapses, both early and late LTP have been shown to be sensitive to protein synthesis inhibitors, whereas at associational/commissural-CA3 synapses, only the late phase is affected.[6]
Beyond its effects on synaptic plasticity, this compound has been shown to cause a significant depolarization of the membrane potential in CA1 pyramidal neurons without altering input resistance or membrane time constant.[4] It can also disrupt cellular energetics, which may contribute to its effects on neuronal function.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in hippocampal slice electrophysiology experiments.
Table 1: this compound Concentrations and Protein Synthesis Inhibition
| Concentration | Species | Brain Region | Incubation Time | Percent Inhibition of Protein Synthesis | Reference |
| 20 µM | Rat | Hippocampus | N/A | At least 85% | [2][3] |
| 100 µM | Rat | Hippocampus (CA1) | 30 minutes | 46% | [4] |
Table 2: Effects of this compound on Long-Term Potentiation (LTP)
| Brain Region | This compound Concentration | Application Time | Effect on LTP | Reference |
| Hippocampal CA1 | 20 µM | Immediately following multiple tetanization (3-hour treatment) | Gradual loss of field EPSP and population spike potentiation after >5 hours. | [2][3] |
| Hippocampal CA1 | Not Specified | During recording | Potentiation lasts for 2-3 hours, followed by a gradual decline. Significant effects observed 6 hours (100 Hz tetanus) and 8 hours (400 Hz tetanus) after LTP induction. | [1] |
| Amygdala | Not Specified | 15 minutes before high-frequency stimulation (HFS) | LTP decays to baseline within 1 hour after induction. | [7] |
| Amygdala | Not Specified | Just after the first train of HFS | LTP returns to baseline within 3 hours of stimulation onset. | [7] |
| Mossy Fiber-CA3 | 4.8 µg (in vivo) | Prior to HFS | Inhibition of both early and late phases of LTP. | [6] |
| Assoc./Comm.-CA3 | 4.8 µg (in vivo) | Prior to HFS | Inhibition of the late phase of LTP. | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment investigating the effect of this compound on LTP in hippocampal slices.
Acute Hippocampal Slice Preparation
-
Anesthesia and Decapitation: Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) following approved institutional animal care guidelines. Once deeply anesthetized, decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution. The composition of a typical slicing aCSF is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 3 myo-inositol, 2 Na-pyruvate, 0.8 ascorbic acid, and a low concentration of CaCl2 (e.g., 0.5 mM) and a high concentration of MgCl2 (e.g., 7 mM) to reduce excitotoxicity.[8][9]
-
Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick transverse hippocampal slices in the ice-cold, carbogenated slicing aCSF.
-
Recovery: Transfer the slices to an incubation chamber filled with carbogenated recording aCSF (similar to slicing aCSF but with physiological concentrations of CaCl2, e.g., 2 mM, and MgCl2, e.g., 1-2 mM) at 32-34°C for at least 30 minutes. After this initial recovery, maintain the slices at room temperature (22-25°C) for at least 1 hour before recording.[10][11]
Electrophysiological Recording
-
Slice Transfer: Place a single slice in the recording chamber of an upright microscope, continuously perfused with carbogenated recording aCSF (2-3 mL/min) at 32-34°C.
-
Electrode Placement: Position a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with recording aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[12][13]
-
Baseline Recording: Stimulate at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP with an amplitude that is 30-50% of the maximum. Record a stable baseline for at least 20-30 minutes.
This compound Application and LTP Induction
-
This compound Application: To study its effect on the maintenance of LTP, apply this compound (e.g., 20-40 µM) to the perfusing aCSF immediately after LTP induction. To investigate its effect on induction, pre-incubate the slice in this compound for at least 20-30 minutes before inducing LTP.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Post-Induction Recording: Continue recording the fEPSP at the baseline stimulation frequency for at least 3-4 hours to observe the time course of the potentiation and the effect of this compound.
Data Analysis
-
Measure the slope of the fEPSP to quantify the synaptic response.
-
Normalize the fEPSP slopes to the average baseline value.
-
Plot the normalized fEPSP slopes over time to visualize the induction and maintenance of LTP.
-
Compare the magnitude of potentiation at different time points (e.g., 60 minutes and 180 minutes post-HFS) between control and this compound-treated slices using appropriate statistical tests.
Visualizations
Signaling Pathway of Protein Synthesis-Dependent Late-LTP
Caption: Signaling cascade leading to protein synthesis-dependent late-LTP.
Experimental Workflow for this compound in Hippocampal Slices
Caption: Experimental workflow for studying the effects of this compound on LTP.
Logical Relationship of this compound's Effects
Caption: Logical relationships of this compound's primary and potential off-target effects.
References
- 1. Effects of this compound on LTP in the hippocampal CA1: long-term analysis using optical recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. This compound, an inhibitor of protein synthesis, blocks late phases of LTP phenomena in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The amnestic agent this compound disrupts intrinsic membrane properties of hippocampal neurons via a loss of cellular energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation in the protein synthesis-dependency of persistent synaptic plasticity in mossy fiber and associational/commissural CA3 synapses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment paradigm affects duration of long-term potentiation in slices of the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Slice preparation and electrophysiology [bio-protocol.org]
- 9. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippocampal slice preparation for electrophysiology [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Anisomycin Technical Support Center: Stability and Proper Storage of Solutions
For researchers, scientists, and drug development professionals utilizing Anisomycin, ensuring its stability and proper handling is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to the stability of this compound in various formats and offers troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: Crystalline this compound powder is known to be extremely stable.[1][2] For long-term storage, it is recommended to keep the powder in a desiccated environment at 2-8°C.[1][3] Under these conditions, the product is stable for at least two to four years.[1][3][4][5] Some suppliers suggest storing the lyophilized powder at -20°C, protected from light, ensuring stability for up to 24 months.[6][7]
Q2: How should I prepare and store this compound stock solutions?
A2: The choice of solvent and storage temperature is crucial for the stability of this compound solutions. Dimethyl sulfoxide (DMSO) is a common solvent, with solutions being stable for at least one month when stored at 2-8°C or -20°C.[1][3][6][7][8] For longer-term storage of up to a year, it is recommended to store DMSO stock solutions at -80°C.[9] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6][7][9]
Q3: Can I prepare aqueous solutions of this compound?
A3: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[1][4] However, the stability of aqueous solutions is significantly lower than that of DMSO solutions. It is not recommended to store aqueous solutions for more than one day.[1][4][5] The stability of aqueous solutions is optimal at a neutral pH; activity is lost more rapidly in alkaline conditions and at a slower rate in slightly acidic conditions.[1][2][3]
Q4: My this compound solution has changed color. Is it still usable?
A4: A faint yellow color in a freshly prepared methanolic solution is considered normal. However, a significant change in color over time, especially when stored improperly, could indicate degradation. It is recommended to prepare fresh solutions if a noticeable color change occurs.
Q5: I observed precipitation in my this compound solution after taking it out of the freezer. What should I do?
A5: If you observe a precipitate, it is important to ensure the solution is fully redissolved before use.[8] Gently warm the solution and vortex until the precipitate is no longer visible. Equilibrate the solution to room temperature before adding it to your experimental system.[8] To prevent precipitation, ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent at the storage temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity | - Improper storage of stock solution (temperature, light exposure).- Multiple freeze-thaw cycles.- Degradation of aqueous working solutions.- Incorrect initial concentration. | - Prepare fresh stock solutions from powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare aqueous working solutions fresh for each experiment.- Verify the weighing and dilution calculations. |
| Precipitation in solution | - Solution concentration exceeds solubility limit at storage temperature.- Solvent evaporation. | - Gently warm and vortex the solution to redissolve.- Store solutions at the recommended temperature.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | - Incomplete dissolution of this compound.- Non-homogenous solution.- Degradation of the compound. | - Ensure complete dissolution of the powder before use.- Vortex the solution thoroughly before each use.- Use freshly prepared or properly stored solutions. |
Data Presentation: Solubility and Stability
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 20-100 mg/mL | [1][3][4][6][7][10][11] |
| Methanol (MeOH) | 20-50 mg/mL | [1][3][6][7][11] |
| Ethanol | 1-50 mg/mL | [1][3][4][8][10] |
| Water | ~2 mg/mL (at neutral pH) | [1][3][11] |
| Water (pH 5.0) | up to 100 mg/mL | [1][3] |
| PBS (pH 7.2) | ~0.5 mg/mL | [1][4][5] |
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Solvent | Duration of Stability | Reference |
| Powder (crystalline/lyophilized) | 2-8°C (desiccated) | - | 2-4 years | [1][3][4] |
| Powder (lyophilized) | -20°C (protected from light) | - | 24 months | [6][7] |
| Solution | -80°C | DMSO | 1 year | [9] |
| Solution | -20°C | DMSO | 6 months | [9] |
| Solution | 2-8°C or -20°C | DMSO | At least 1 month | [1][3][6][7][8] |
| Solution | Room Temperature | Aqueous (neutral pH) | Not recommended for more than 1 day | [1][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO (in this case, 1 mL).
-
Vortex the solution until the this compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 6 months) or at -80°C for long-term storage (up to 1 year).[9]
-
Protocol 2: Preparation of an Aqueous Working Solution
-
Materials: this compound stock solution (e.g., 50 mg/mL in DMSO), sterile aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Dilute the stock solution to the desired final concentration in the aqueous buffer. For example, to prepare 1 mL of a 50 µg/mL working solution from a 50 mg/mL stock, add 1 µL of the stock solution to 999 µL of the aqueous buffer.
-
Vortex the working solution gently to mix.
-
-
Usage:
Visualizations
This compound is a potent inhibitor of protein synthesis and a strong activator of stress-activated protein kinase (SAPK) pathways, including JNK and p38 MAPK.[6][7][8][10]
Caption: this compound's dual mechanism of action.
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. agscientific.com [agscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. This compound | Protein synthesis inhibitor | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 11. This compound, antibiotic, solid, 22862766 Sigma Aldrich [sigmaaldrich.com]
Anisomycin Technical Support Center: Beyond Protein Synthesis Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on the off-target effects of Anisomycin, focusing on its activities beyond the inhibition of protein synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
A1: The most well-documented off-target effect of this compound is the potent activation of stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1] This occurs through a mechanism known as the ribotoxic stress response.[2][3]
Q2: What is the Ribotoxic Stress Response?
A2: The ribotoxic stress response is a cellular signaling cascade initiated by insults to the ribosome.[2] this compound, by binding to the 28S rRNA of the large ribosomal subunit, induces a conformational change that triggers this pathway, leading to the activation of upstream kinases that, in turn, phosphorylate and activate JNK and p38 MAPK.[2][3] This response can be triggered even at concentrations of this compound that only partially inhibit overall protein synthesis.[2]
Q3: Is complete inhibition of protein synthesis required to observe these off-target effects?
A3: No, it is not. The activation of JNK and p38 MAPK pathways can occur at concentrations of this compound that result in less than 50% inhibition of protein synthesis.[2] This indicates that the signaling cascade is not a consequence of translational arrest but a direct response to ribosomal stress.
Q4: Can this compound induce apoptosis independently of its protein synthesis inhibition?
A4: Yes, several studies have shown that this compound can induce apoptosis in various cell lines. This effect is often mediated by the activation of the JNK and p38 MAPK pathways.[4] However, there is also evidence that this compound can induce cell death through mechanisms that are independent of both protein synthesis inhibition and JNK activation, suggesting the involvement of other unidentified targets.[4]
Troubleshooting Guides
JNK/p38 MAPK Activation
Issue: I am not observing JNK or p38 MAPK activation after this compound treatment.
-
Concentration: Ensure you are using an appropriate concentration of this compound. Activation of JNK and p38 is dose-dependent. Refer to the quantitative data table below for recommended concentration ranges in different cell lines. For example, in U251 and U87 glioma cells, 4 μM this compound has been shown to activate p38 and JNK.[5]
-
Time Course: The activation of JNK and p38 by this compound is transient. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the peak activation time in your specific cell line.
-
Cell Line Specificity: The responsiveness to this compound can vary between cell lines.[6] It is advisable to include a positive control cell line known to respond to this compound, such as HEK293 or HeLa cells.[5]
-
Lysate Preparation: Proper and rapid cell lysis is crucial for preserving the phosphorylation state of kinases. Always use lysis buffers containing phosphatase and protease inhibitors and keep samples on ice.[7]
-
Antibody Quality: For Western blotting, use phospho-specific antibodies that have been validated for the detection of activated JNK (phospho-Thr183/Tyr185) and p38 (phospho-Thr180/Tyr182).
Issue: High background on my phospho-JNK/p38 Western blot.
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins (like casein) that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[8][9]
-
Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specific binding.
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding and high background.
Apoptosis Assays
Issue: I am not detecting an increase in apoptosis after this compound treatment.
-
Concentration and Time: The induction of apoptosis is both concentration- and time-dependent. Higher concentrations and longer incubation times (e.g., 24-48 hours) are often required compared to kinase activation. For instance, in U251 and U87 cells, 4 μM this compound for 48 hours induced significant apoptosis.[5]
-
Apoptosis Assay Sensitivity: Ensure your apoptosis detection method is sensitive enough. Caspase activity assays are generally more sensitive than methods like TUNEL staining. For caspase-3 activity, a fluorometric or colorimetric assay can be used.[10][11][12][13][14]
-
Cell Line Resistance: Some cell lines may be more resistant to this compound-induced apoptosis. This can be due to various factors, including the expression of anti-apoptotic proteins.
-
Mechanism of Cell Death: this compound can induce different modes of cell death in different cell lines. For example, in MDA-MB-468 breast cancer cells, it induces apoptosis, while in the derived MDA16 cell line, it causes caspase-independent cell death.[4] Consider using multiple assays to assess cell viability and death.
Quantitative Data
Table 1: this compound Concentration for Off-Target Effects in Various Cell Lines
| Cell Line | Effect | Concentration | Incubation Time | Reference |
| U251 & U87 | IC50 (Cell Growth) | 0.233 µM & 0.192 µM | 48 hours | [5] |
| U251 & U87 | Apoptosis | 4 µM | 48 hours | [5] |
| U251 & U87 | p38 & JNK Activation | 4 µM | Not specified | [5] |
| MDA-MB-468 | Protein Synthesis Decrease | 3 µM | Not specified | [5] |
| MDA-MB-468 | JNK Phosphorylation | Not specified | Not specified | [5] |
| HEK293 | JNK Phosphorylation | 100 µM | 15 minutes | [5] |
| HeLa | JNK Activation | 10 µM | Not specified | [5] |
Experimental Protocols
Western Blot for Phosphorylated p38 MAPK
This protocol outlines the detection of activated p38 MAPK via Western blotting using a phospho-specific antibody.
-
Cell Lysis:
-
After treating cells with this compound, wash them once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8][9]
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vitro JNK Kinase Activity Assay
This protocol describes a non-radioactive method to measure JNK activity by immunoprecipitating JNK and then performing a kinase assay using a GST-c-Jun fusion protein as a substrate.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western blot protocol, ensuring the lysis buffer is compatible with immunoprecipitation.
-
-
Immunoprecipitation of JNK:
-
Incubate 200-500 µg of protein lysate with an anti-JNK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing ATP and a GST-c-Jun substrate.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Detection of Phosphorylated c-Jun:
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect the phosphorylated GST-c-Jun using a phospho-c-Jun (Ser63) specific antibody via Western blotting.
-
Caspase-3 Colorimetric Assay
This protocol allows for the quantification of Caspase-3 activity as a measure of apoptosis.[13][14]
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate.
-
-
Caspase-3 Activity Assay:
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the Caspase-3 activity in the sample.
-
Signaling Pathways and Workflows
Caption: this compound-induced ribotoxic stress signaling pathway.
Caption: Western blot experimental workflow.
Caption: Caspase-3 colorimetric assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.csp.edu [digitalcommons.csp.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of protein synthesis and JNK activation are not required for cell death induced by this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. astralscientific.com.au [astralscientific.com.au]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. mpbio.com [mpbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Anisomycin and Signaling Pathway Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Anisomycin-induced desensitization of signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular effects?
This compound is an antibiotic produced by Streptomyces griseolus.[1][2] It is primarily known as a potent inhibitor of protein synthesis in eukaryotic cells.[2][3][4] It achieves this by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase reaction, thereby blocking translation.[2][3][5] In addition to its role as a translation inhibitor, this compound is a strong activator of stress-activated protein kinase (SAPK) pathways, particularly the c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK) cascades.[1][3][6][7]
Q2: What is signaling pathway desensitization in the context of this compound treatment?
Signaling pathway desensitization refers to a phenomenon where prolonged or repeated exposure to a stimulus, in this case, this compound, leads to a reduced or abolished cellular response upon subsequent stimulation. This compound can induce two types of desensitization:
-
Homologous Desensitization: Pre-treatment with this compound leads to a loss of responsiveness of the JNK/SAPK and p38/RK kinase cascades to a subsequent challenge with this compound itself.[6][7]
-
Heterologous Desensitization: Pre-treatment with this compound can also reduce the responsiveness of these pathways to other, distinct stimuli, such as UV radiation and hyperosmolarity.[6][7] However, it does not typically desensitize the response to growth factors like EGF or TNF-α.[6][7]
Q3: What is the proposed mechanism for this compound-induced desensitization?
The desensitization is not due to the loss of the JNK or p38 kinases themselves, nor does it appear to require new protein or RNA synthesis.[6] The current understanding is that this compound acts as a signaling agonist, and the desensitization is likely caused by the degradation or inactivation of one or more upstream signaling components that are crucial for the this compound-induced stress response.[6] This effect is distinct from its inhibitory effect on protein synthesis.[6] The signaling originates from "ribotoxic stress" caused by this compound's interaction with the ribosome.[8]
Q4: How can I determine if my signaling pathway of interest is desensitized by this compound in my experimental system?
To test for desensitization, you can perform a pre-treatment experiment. First, treat your cells with this compound for a specific duration (e.g., 3 hours). Then, re-stimulate the cells with either this compound again (for homologous desensitization) or a different stimulus that activates the same pathway (for heterologous desensitization). You can then measure the activation of your target proteins (e.g., phosphorylation of JNK and p38) via Western blotting or other kinase assays and compare the results to cells that were not pre-treated with this compound. A significantly reduced or absent response in the pre-treated cells would indicate desensitization.
Troubleshooting Guides
Issue 1: Unexpected or no activation of JNK/p38 pathways after this compound treatment.
-
Possible Cause 1: Inappropriate this compound Concentration.
-
Troubleshooting Step: The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for activating JNK/p38 in your specific cell line. Typical working concentrations range from 5-50 µg/ml.[1]
-
-
Possible Cause 2: Incorrect Treatment Duration.
-
Troubleshooting Step: The activation of JNK/p38 by this compound is often rapid and transient. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak activation time in your system.[1]
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Troubleshooting Step: While rare, some cell lines may exhibit reduced sensitivity to this compound. Confirm the responsiveness of your cell line by using a known positive control stimulus for JNK/p38 activation (e.g., UV radiation, TNF-α).
-
Issue 2: Observing desensitization when it is not the intended outcome of the experiment.
-
Possible Cause: Prolonged Incubation with this compound.
-
Troubleshooting Step: If your experimental design requires a long incubation with this compound, be aware that this may lead to desensitization of the JNK/p38 pathways. Consider reducing the incubation time if possible. If a long incubation is necessary, you will need to account for the desensitized state in your data interpretation.
-
Issue 3: Difficulty in distinguishing between the effects of protein synthesis inhibition and signaling activation by this compound.
-
Possible Cause: Overlapping Mechanisms of Action.
-
Troubleshooting Step 1: Use of Specific Inhibitors. To isolate the role of the JNK and p38 pathways, you can use specific inhibitors. For example, pre-incubate cells with a JNK inhibitor (e.g., SP600125) or a p38 inhibitor (e.g., SB203580) before this compound treatment.[9][10] This will help to determine which downstream effects are mediated by these kinases.
-
Troubleshooting Step 2: Use Other Protein Synthesis Inhibitors. Compare the effects of this compound with other protein synthesis inhibitors that do not strongly activate stress kinases, such as cycloheximide or emetine, to differentiate between effects due to translational inhibition and those due to specific kinase activation.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's effects on signaling pathways.
Table 1: this compound Concentration and Treatment Times for Signaling Activation
| Parameter | Value | Cell Type | Reference |
| Working Concentration | 5-50 µg/ml | General | [1] |
| Treatment Time for Activation | 5-60 minutes | General | [1] |
| Concentration for Desensitization | 50 ng/ml (subinhibitory) | C3H 10T½ cells | [11] |
| Time for Desensitization | 3 hours | C3H 10T½ cells | [11] |
Table 2: Effect of this compound Pre-treatment on Kinase Activation by Various Stimuli
| Secondary Stimulus | JNK/SAPK Activation in this compound-Desensitized Cells | p38/RK Activation in this compound-Desensitized Cells | Reference |
| This compound | No longer strongly activated | No longer strongly activated | [6] |
| UV Radiation | Almost completely lost | Reduced to about 50% | [6][7] |
| Hyperosmolarity | Almost completely lost | Reduced to about 50% | [6][7] |
| EGF, bFGF, TNF-α, TPA | Normal or augmented | Normal or augmented | [6][7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Induced JNK and p38 Phosphorylation
Objective: To determine the level of JNK and p38 activation by measuring their phosphorylation status.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve cells for 4-16 hours prior to treatment.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Investigating this compound-Induced Desensitization
Objective: To determine if pre-treatment with this compound desensitizes the JNK and p38 pathways to subsequent stimulation.
Procedure:
-
Cell Culture and Serum Starvation: Follow steps 1 and 2 from Protocol 1.
-
This compound Pre-treatment: Treat one set of cells with a desensitizing concentration of this compound (e.g., 50 ng/ml) for 3 hours. Treat a control set with vehicle.
-
Secondary Stimulation: After the pre-treatment, stimulate both sets of cells with either a high concentration of this compound (e.g., 10 µg/ml) or another stimulus (e.g., UV radiation) for the peak activation time determined previously. Include a control group that receives no secondary stimulus.
-
Cell Lysis and Western Blotting: Follow steps 4-7 from Protocol 1 to analyze the phosphorylation of JNK and p38.
-
Data Analysis: Compare the levels of phosphorylated JNK and p38 in the this compound-pre-treated cells to the vehicle-pre-treated cells after secondary stimulation. A significant reduction in phosphorylation in the pre-treated group indicates desensitization.
Visualizations
Caption: this compound signaling pathway leading to JNK and p38 activation.
Caption: Experimental workflow to test for this compound-induced desensitization.
Caption: Homologous vs. Heterologous Desensitization by this compound.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. agscientific.com [agscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction [pubmed.ncbi.nlm.nih.gov]
- 8. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protein synthesis inhibitor this compound induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Anisomycin in Long-Term Memory Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of anisomycin in long-term memory studies, with a specific focus on the reversibility of its effects.
Frequently Asked Questions (FAQs)
Q1: Is the amnesia induced by this compound permanent?
The permanence of this compound-induced amnesia is a subject of ongoing research and appears to depend critically on the timing of its administration. When administered after the initial acquisition of a memory, the effects of this compound are often long-lasting.[1] However, when given after memory retrieval, the behavioral deficits have been shown to be temporary, with memory recovering over time (e.g., 21 days).[1][2] This suggests that this compound's effects on retrieved memories may not reflect a permanent disruption of the underlying memory trace.[1]
Q2: What is the primary mechanism of action of this compound in memory studies?
This compound is a protein synthesis inhibitor.[3][4] In the context of memory research, it is used to block the synthesis of new proteins that are believed to be essential for the consolidation and reconsolidation of long-term memories.[1][5] This process is thought to be a key component of the late phase of long-term potentiation (LTP), a cellular model of memory formation.[6][7]
Q3: Are there potential side effects of this compound that could confound experimental results?
Yes, several studies have raised concerns about the side effects of this compound. Besides inhibiting protein synthesis, this compound can also influence neurotransmitter systems by increasing levels of serotonin, dopamine, and noradrenaline.[8][9] Additionally, at certain concentrations, it can suppress overall neural activity, which could independently contribute to observed memory impairments.[3][10] It is crucial to use appropriate doses to specifically target protein synthesis without causing widespread neuronal inhibition.[10]
Q4: How does the timing of this compound administration affect its impact on memory?
The timing of administration is a critical factor. To disrupt memory consolidation, this compound is typically administered immediately before or after the learning event.[11] When studying memory reconsolidation, it is administered after the retrieval of a previously consolidated memory.[1] The window for effective protein synthesis inhibition is crucial; for instance, a 50 mg/kg injection in mice can inhibit over 90% of protein synthesis in the brain within the first two hours.[1]
Q5: Can the effects of this compound be reversed?
The reversal of this compound's behavioral effects is a key topic of investigation. Studies have shown that memory deficits induced by post-retrieval this compound administration can spontaneously recover over time.[1][2] This suggests that the original memory trace may remain intact, and the temporary deficit could be due to an impairment in retrieval rather than storage.[1] In some cases, a reminder stimulus (e.g., a footshock) has been shown to reverse this compound-induced deficits.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound on long-term memory. | Incorrect Timing of Administration: The window for protein synthesis-dependent memory consolidation is time-sensitive. | Ensure this compound is administered immediately before or after the training session. For reconsolidation studies, administer immediately after memory retrieval. |
| Insufficient Dose: The dose may not be sufficient to achieve the required level of protein synthesis inhibition in the target brain region. | Consult literature for appropriate doses for your animal model and administration route (systemic vs. local infusion). A common systemic dose in mice is 50 mg/kg.[1] For in vitro hippocampal slice studies, a concentration of 20 µM has been used.[7][12] | |
| Ineffective Route of Administration: Systemic injections may not achieve sufficient concentrations in specific brain areas. | For targeted effects, consider direct intracerebral microinjections into the brain region of interest, such as the hippocampus or amygdala.[10][11] | |
| This compound appears to affect short-term memory. | High Local Concentration: High doses of this compound can have non-specific effects, including the inhibition of neuronal activity, which could impact short-term memory performance.[10] | Titrate the dose to find a concentration that inhibits protein synthesis without significantly suppressing baseline neuronal firing.[10] |
| Brain Region Specificity: The role of protein synthesis in short-term memory may differ between brain regions. For example, this compound injection in the CA3 region of the hippocampus has been shown to impair both short-term and long-term memory.[10] | Carefully consider the target brain region and its known role in different phases of memory. | |
| Variability in the reversibility of this compound's effects. | Differences in Retrieval Duration: The duration of the memory retrieval session can influence the subsequent effects of this compound. | Standardize the duration of the re-exposure to the conditioning context or cue during retrieval trials. |
| Time Interval to Re-test: The time elapsed between this compound treatment and the final memory test is critical for observing spontaneous recovery. | Include multiple time points for memory testing after this compound administration (e.g., 24 hours, 7 days, 21 days) to assess the persistence or reversal of the effects.[1] | |
| Observed amnesia is not permanent, even after post-acquisition administration. | Incomplete Protein Synthesis Inhibition: A single injection might not be sufficient to block all waves of protein synthesis required for long-term memory consolidation. | Consider multiple injections spaced over several hours to ensure sustained inhibition of protein synthesis.[1] For example, injections at 0, 2, 4, and 6 hours post-acquisition can produce long-lasting deficits.[1] |
Quantitative Data Summary
Table 1: this compound Dosages and Effects in Different Experimental Models
| Animal Model/Preparation | Route of Administration | This compound Dose/Concentration | Observed Effect on Memory/LTP | Reference |
| Mice (Contextual Fear Conditioning) | Systemic (i.p.) | 50 mg/kg | Impaired memory consolidation when given post-acquisition; temporary impairment when given post-retrieval. | [1] |
| Mice (Contextual Fear Conditioning) | Intra-hippocampal (CA1) | Not specified | Impaired long-term memory, spared short-term memory. | [10] |
| Mice (Contextual Fear Conditioning) | Intra-hippocampal (CA3) | Not specified | Impaired both short-term and long-term memory. | [10] |
| Rats (Inhibitory Avoidance) | Intra-amygdala | 62.5 µ g/side | Impaired retention when given 20 min, 1h, or 2h before training. | [8] |
| Rat Hippocampal Slices (LTP) | Bath application | 20 µM | Blocked the late phase of LTP (>5 hours). | [7][12] |
| Rat Amygdala Slices (LTP) | Bath application | Not specified | LTP decayed to baseline within 1-3 hours depending on the timing of application relative to high-frequency stimulation. | [13] |
Experimental Protocols
Protocol 1: Investigating the Reversibility of this compound's Effects on Contextual Fear Memory (Adapted from Lattal & Abel, 2004)[1]
-
Habituation: Mice are handled for several days before conditioning.
-
Acquisition: Mice are placed in a conditioning chamber and receive a series of footshocks.
-
This compound Administration (Post-Acquisition): Immediately after acquisition, mice receive either a single or multiple intraperitoneal (i.p.) injections of this compound (50 mg/kg) or saline. For multiple injections, they are administered at 0, 2, 4, and 6 hours post-acquisition.
-
Retrieval: 24 hours after conditioning, a subset of mice is re-exposed to the conditioning context for a short period to trigger memory retrieval.
-
This compound Administration (Post-Retrieval): Immediately after retrieval, these mice receive i.p. injections of this compound (50 mg/kg) or saline.
-
Memory Testing: Freezing behavior is assessed at different time points after this compound administration, such as 24 hours and 21 days, to evaluate the persistence or reversal of memory impairment.
Protocol 2: In Vitro Assessment of this compound's Effect on Long-Term Potentiation (LTP) (Adapted from Frey et al., 1988)[7]
-
Slice Preparation: Prepare transverse hippocampal slices from rats.
-
Recording: Obtain baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
-
LTP Induction: Induce LTP using high-frequency tetanic stimulation.
-
This compound Application: Apply this compound (20 µM) to the bath immediately following tetanization for a duration of 3 hours.
-
Long-Term Recording: Continue to record fEPSPs for at least 8 hours post-tetanization to observe the effect on the late phase of LTP.
Visualizations
Caption: Mechanism of this compound Action on Memory Consolidation.
References
- 1. Behavioral impairments caused by injections of the protein synthesis inhibitor this compound after contextual retrieval reverse with time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound infused into the hippocampus fails to block “reconsolidation” but impairs extinction: The role of re-exposure duration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo protein synthesis theory of memory formation - Wikipedia [en.wikipedia.org]
- 4. This compound, a protein synthesis inhibitor, disrupts traumatic memory consolidation and attenuates posttraumatic stress response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an inhibitor of protein synthesis, blocks late phases of LTP phenomena in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. Effects of this compound infusions into the dorsal striatum on memory consolidation of intense training and neurotransmitter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound injection in area CA3 of the hippocampus impairs both short-term and long-term memories of contextual fear - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Memory consolidation in both trace and delay fear conditioning is disrupted by intra-amygdala infusion of the protein synthesis inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. This compound treatment paradigm affects duration of long-term potentiation in slices of the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisomycin's impact on mitochondrial function and cellular bioenergetics.
Technical Support Center: Anisomycin and Mitochondrial Function
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating the effects of this compound on mitochondrial function and cellular bioenergetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound impacts mitochondrial function?
A1: this compound's impact on mitochondria is multifaceted. While it is well-known as a protein synthesis inhibitor that acts on the 60S ribosomal subunit in the cytosol, its effects on mitochondria appear to be both indirect and direct.[1][2]
-
Indirect Effect: By inhibiting the synthesis of nuclear-encoded proteins, this compound disrupts the production of the vast majority of mitochondrial proteins, which are essential for processes like oxidative phosphorylation and mitochondrial maintenance.[3]
-
Direct Effect: Studies have shown that this compound can directly inhibit mitochondrial respiration, leading to decreased oxygen consumption, a drop in mitochondrial membrane potential, and reduced ATP synthesis.[4][5] This effect can be observed even in experiments where protein synthesis inhibition alone is not sufficient to explain the rapid decline in bioenergetic function.
Q2: Does this compound directly inhibit mitochondrial protein synthesis?
A2: No, this compound is known to inhibit cytosolic eukaryotic ribosomes.[2] It does not directly target mitochondrial ribosomes, which are structurally more similar to bacterial ribosomes. However, since over 98% of mitochondrial proteins are encoded by the nuclear genome and synthesized on cytosolic ribosomes, this compound's inhibition of this process starves the mitochondria of essential proteins, indirectly crippling its function over time.[3]
Q3: How does this compound affect cellular ATP levels?
A3: this compound significantly decreases cellular ATP levels.[4][6][7] This is a direct consequence of its inhibitory effect on mitochondrial respiration and oxidative phosphorylation, the primary pathway for ATP production in most eukaryotic cells.[8]
Q4: What is the "ribotoxic stress response," and how does it relate to this compound's mitochondrial effects?
A4: The ribotoxic stress response is a signaling cascade activated by damage or interference with the ribosome's peptidyl transferase center.[9][10] this compound is a potent inducer of this response, leading to the rapid activation of stress-activated protein kinases (SAPKs), particularly JNK and p38 MAPK.[11][12][13] Activated JNK can then translocate to the mitochondria, where it can phosphorylate mitochondrial proteins and contribute to mitochondrial dysfunction and the amplification of reactive oxygen species (ROS).[14][15][16]
Q5: Are the mitochondrial effects of this compound solely dependent on JNK/p38 activation?
A5: This is an area of active research, and evidence is mixed. Some studies suggest that this compound's inhibition of mitochondrial respiration occurs independently of p38 or JNK activation.[4][5] However, other work clearly demonstrates that stress-induced JNK translocation to the mitochondria is a key event in amplifying mitochondrial dysfunction.[15][16] It is plausible that both JNK-dependent and JNK-independent mechanisms contribute to the overall impact of this compound on mitochondria.
Troubleshooting Guide
Problem 1: My cells are showing excessive toxicity or apoptosis after this compound treatment, preventing accurate mitochondrial measurements.
-
Possible Cause: this compound is a potent inducer of apoptosis, often through p38 MAPK-dependent pathways.[17] The concentration and duration of treatment may be too high for your specific cell type.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from low nanomolar to micromolar) for a fixed time point (e.g., 6, 12, or 24 hours) to determine the IC50 value for your cell line.
-
Conduct a Time-Course Experiment: Use a concentration below the IC50 and measure viability and key mitochondrial parameters at multiple time points to find a window where mitochondrial dysfunction is detectable before widespread cell death occurs.
-
Consider a Caspase Inhibitor: In some experimental contexts, a pan-caspase inhibitor like Z-VAD-FMK can be used to block apoptosis and isolate the direct bioenergetic effects. However, studies have shown that Z-VAD-FMK does not reverse this compound's effects on mitochondrial membrane potential or ATP levels, suggesting the bioenergetic collapse is an upstream event.[6][8]
-
Problem 2: I am not observing a significant decrease in the Oxygen Consumption Rate (OCR) after this compound treatment in my extracellular flux assay.
-
Possible Cause: The effect of this compound can be cell-type specific, or the experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Verify Cell Model: this compound's effects are most pronounced in cells reliant on oxidative phosphorylation. Cells that are highly glycolytic may show a less dramatic OCR drop. Furthermore, cells that lack mitochondrial respiration (ρ0 cells) are resistant to this compound, confirming that mitochondria are a key target.[4][5][18]
-
Confirm this compound Activity: Ensure your stock solution is fresh and has been stored correctly. You can confirm its biological activity by performing a Western blot for a marker of the ribotoxic stress response, such as phosphorylated JNK (p-JNK), which should be strongly induced within 15-30 minutes of treatment.[9]
-
Optimize Treatment Duration: The inhibition of mitochondrial respiration may not be instantaneous. Extend the pre-incubation time with this compound before starting the OCR measurement (e.g., 4, 8, or 12 hours) to allow for the compound's effects to manifest.
-
Problem 3: My mitochondrial membrane potential (ΔΨm) readings using fluorescent dyes are variable and difficult to interpret.
-
Possible Cause: Measurements of ΔΨm using cationic dyes like TMRM or TMRE are sensitive to several experimental variables.
-
Troubleshooting Steps:
-
Use a Low Dye Concentration: High concentrations of these dyes can be toxic and can inhibit mitochondrial function themselves.[19] Use the lowest possible concentration that gives a reliable signal (typically in the low nanomolar range, e.g., 5-50 nM for TMRE/TMRM).[19]
-
Optimize Loading Time: Ensure cells are incubated with the dye long enough for it to equilibrate and accumulate in the mitochondria (typically 30-60 minutes at 37°C).[19]
-
Include Proper Controls: Always include an untreated control group (vehicle only) and a positive control group treated with a mitochondrial uncoupler like FCCP or CCCP, which will rapidly dissipate the membrane potential and provide a baseline for minimal fluorescence.
-
Minimize Phototoxicity: When using fluorescence microscopy, reduce laser power and exposure times to a minimum to avoid dye-induced damage, which can itself cause mitochondrial depolarization.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on key bioenergetic parameters as reported in studies on various cancer cell lines.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)
| Cell Line | This compound Conc. | Parameter | % Decrease vs. Control | Citation |
| MDA-MB-231 (TNBC) | 2.5 µmol/L | Basal OCR | ~40% | [8] |
| MDA-MB-231 (TNBC) | 2.5 µmol/L | Maximal OCR | ~50% | [8] |
| Hippocampal Slices | N/A | N pathway OxPhos | 9.4% | [3] |
| Hippocampal Slices | N/A | NS pathways OxPhos | 9.6% | [3] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and ATP Levels
| Cell Line | This compound Conc. | Parameter | % Decrease vs. Control | Citation |
| MDA-MB-231 (TNBC) | N/A | ΔΨm | ~30% | [6] |
| MDA-MB-231 (TNBC) | N/A | ATP Levels | ~40% | [6] |
| Ovarian Cancer Stem Cells | IC50 | ATP Levels | Significantly Declined | [7][20] |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR)
This protocol is adapted for use with an extracellular flux analyzer (e.g., Seahorse XFe96) to assess the impact of this compound on mitochondrial respiration.[21][22]
Materials:
-
Cell culture plates compatible with the flux analyzer
-
This compound stock solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone & Antimycin A
-
Extracellular flux analyzer
Procedure:
-
Cell Seeding: Seed cells in the assay plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, treat cells with the desired concentration of this compound (and a vehicle control) for the predetermined duration (e.g., 4-12 hours) in a standard CO2 incubator.
-
Assay Preparation:
-
One hour before the assay, remove the growth medium and wash the cells with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Place the plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
-
Instrument Setup: Hydrate the sensor cartridge and load the injection ports with the mitochondrial stress test compounds (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A). Calibrate the instrument.
-
Run Assay: Place the cell plate into the analyzer and begin the measurement protocol. The standard protocol involves:
-
Three baseline OCR measurements.
-
Injection of Oligomycin (inhibits ATP synthase) followed by three OCR measurements to determine ATP-linked respiration and proton leak.
-
Injection of FCCP (an uncoupler) followed by three OCR measurements to determine maximal respiration and spare respiratory capacity.
-
Injection of Rotenone/Antimycin A (Complex I and III inhibitors) followed by three OCR measurements to determine non-mitochondrial respiration.
-
-
Data Normalization: After the assay, normalize the OCR data to cell number or protein content per well.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) and flow cytometry.
Materials:
-
TMRE stock solution (in DMSO)
-
This compound
-
FCCP (positive control)
-
Flow cytometry tubes
-
FACS buffer (e.g., PBS + 2% FBS)
Procedure:
-
Cell Treatment: Culture cells to ~70-80% confluency and treat with this compound (and vehicle control) for the desired time. In a separate sample, treat with FCCP (e.g., 10 µM) for 15 minutes before harvesting as a positive control for depolarization.
-
Cell Harvesting: Gently detach cells using a non-enzymatic dissociation solution or trypsin (if necessary, followed by neutralization) and pellet by centrifugation.
-
TMRE Staining:
-
Resuspend the cell pellet in pre-warmed culture medium containing a low concentration of TMRE (e.g., 20-50 nM).
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing: Pellet the cells and wash once with pre-warmed FACS buffer to remove excess dye.
-
Flow Cytometry:
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze the cells immediately on a flow cytometer, using an appropriate laser/filter set for TMRE (e.g., 561 nm excitation, 585/29 nm emission).
-
Record the median fluorescence intensity (MFI) for each sample. A decrease in MFI in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
-
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. agscientific.com [agscientific.com]
- 3. The amnestic agent this compound disrupts intrinsic membrane properties of hippocampal neurons via a loss of cellular energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound is active in preclinical models of pediatric acute myeloid leukemia via specifically inhibiting mitochondrial respiration - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of a ribotoxic stress response that stimulates stress-activated protein kinases by 13-deoxytedanolide, an antitumor marine macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondrial c-Jun N-terminal Kinase (JNK) Signaling Initiates Physiological Changes Resulting in Amplification of Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of JNK Mitochondrial Localization and Signaling Is Protective against Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The protein synthesis inhibitor this compound induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase [pubmed.ncbi.nlm.nih.gov]
- 18. This compound is active in preclinical models of pediatric acute myeloid leukemia via specifically inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound has the potential to induce human ovarian cancer stem cell ferroptosis by influencing glutathione metabolism and autophagy signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anisomycin in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing Anisomycin toxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in non-cancerous cells?
A1: this compound's toxicity stems from two primary mechanisms. Firstly, it is a potent inhibitor of protein synthesis by binding to the 60S ribosomal subunit, which can halt cell growth and function. Secondly, it is a strong activator of stress-activated protein kinases (SAPKs), particularly JNK (c-Jun N-terminal kinase) and p38 MAP kinase.[1] Prolonged or high-level activation of these pathways can trigger apoptotic cell death, even in non-cancerous cells. Additionally, some studies suggest that this compound can induce mitochondrial dysfunction, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), further contributing to cellular stress and toxicity.[1][2]
Q2: I want to use this compound to activate the JNK/p38 pathway. What is a safe concentration range for non-cancerous cells?
A2: The "safe" concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response curve for your specific non-cancerous cell line. However, based on available data, concentrations in the low nanomolar range are often sufficient to activate JNK/p38 signaling without causing widespread cell death. For example, in human skin fibroblasts (HSF), concentrations of 10-15 nM did not significantly increase apoptosis. The IC50 (concentration causing 50% inhibition of cell viability) for HEK293 cells has been reported to be as low as 20 nM (0.02 µM).[3] It has also been noted that this compound is generally less effective at inducing cell death in normal cells compared to their cancerous counterparts.[4][5]
Q3: How quickly does this compound-induced toxicity manifest?
A3: The onset of toxicity is dependent on the concentration used and the cell type. Activation of JNK and p38 signaling can be detected within minutes (e.g., 15-30 minutes).[3][6] However, signs of apoptosis and loss of cell viability typically become apparent after several hours of exposure, with significant cell death often observed within 5 to 24 hours.[7]
Q4: Can I reduce this compound toxicity while still achieving JNK/p38 activation?
A4: Yes, this is often achievable. The key is to find a concentration and exposure time that is sufficient to activate the signaling pathway but is below the threshold for inducing significant apoptosis. This can be achieved by:
-
Using a low concentration: As mentioned, low nanomolar concentrations can activate JNK/p38 with minimal toxicity.
-
Short exposure time: A short pulse of this compound (e.g., 30-60 minutes) followed by washing and replacement with fresh media may be sufficient to activate the signaling cascade without leading to irreversible cell damage.
-
Co-treatment with protective agents: In some cases, co-treatment with antioxidants or specific pathway inhibitors can mitigate toxicity (see Troubleshooting Guide below).
Troubleshooting Guide
Issue 1: High levels of cell death observed at desired this compound concentration.
| Possible Cause | Suggested Solution |
| Concentration is too high for the specific cell line. | Perform a detailed dose-response curve to determine the IC50. Test concentrations significantly below the IC50. Start with a range of 1-50 nM. |
| Exposure time is too long. | Reduce the incubation time. Try a time-course experiment (e.g., 1, 4, 8, 24 hours) to find a window where JNK/p38 is activated but viability is still high. |
| Cell line is particularly sensitive. | Consider using a different non-cancerous cell line that may be more robust. For example, some studies suggest NIH3T3 cells are less sensitive than other cell types. |
| Oxidative stress is a major contributor to toxicity. | Co-incubate with an antioxidant like N-acetylcysteine (NAC) or gallic acid.[8] This may reduce ROS-mediated damage without affecting JNK/p38 activation. |
Issue 2: JNK/p38 activation is not observed at non-toxic concentrations.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Gradually increase the this compound concentration in small increments (e.g., 5-10 nM at a time) and check for both JNK/p38 phosphorylation (e.g., by Western blot) and cell viability (e.g., by MTT assay) at each step. |
| Detection method is not sensitive enough. | Ensure that your Western blot protocol is optimized for detecting phosphorylated proteins. Use appropriate positive controls to validate the assay. |
| Timing of analysis is not optimal. | JNK and p38 activation is often rapid and transient. Perform a time-course experiment at short intervals (e.g., 15, 30, 60, 120 minutes) after this compound addition to capture the peak of activation. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Cell passage number and confluency vary. | Use cells within a consistent, low passage number range. Seed cells at the same density for each experiment and treat them at a consistent level of confluency. |
| This compound stock solution degradation. | Prepare fresh this compound stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. Protect the stock from light. |
Data Presentation
Table 1: this compound Concentrations and Their Effects on Non-Cancerous Cell Lines
| Cell Line | Concentration | Effect | Reference |
| HEK293 | 20 nM (0.02 µM) | IC50 | [3] |
| Human Skin Fibroblasts (HSF) | 10-15 nM | No significant effect on apoptosis | [9] |
| Normal Lung Epithelial Cells | Not specified | Less inhibition of growth, migration, and survival compared to NSCLC cells | [5] |
| AKR-2B Fibroblasts | 10 µM | Rapid apoptosis (t1/2 = 5h) | [7] |
Table 2: Strategies for Mitigating this compound Toxicity
| Strategy | Agent | Typical Concentration | Mechanism | Reference |
| Inhibition of p38 MAPK | SB203580 | 10-20 µM | Blocks the downstream effects of p38 activation, can rescue cells from this compound-induced effects. | [10][11][12] |
| Inhibition of JNK | SP600125 | 10-20 µM | Blocks the downstream effects of JNK activation, can attenuate this compound-induced effects. | [11][13] |
| Antioxidant Co-treatment | Gallic Acid | Not specified | Reduces oxidative stress, shown to attenuate this compound-induced neuronal damage. | [8] |
| Antioxidant Co-treatment | N-acetylcysteine (NAC) | Varies | Scavenges reactive oxygen species and replenishes glutathione stores. | [14][15][16] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. A suggested range for non-cancerous cells is 0, 1, 5, 10, 20, 50, 100, 500, and 1000 nM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50.
Protocol 2: Mitigating this compound Toxicity with a p38 Inhibitor (SB203580)
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Prepare medium containing 10 µM SB203580. Remove the old medium and add the SB203580-containing medium to the cells. Incubate for 1 hour.
-
This compound Co-treatment: Prepare this compound dilutions in medium that also contains 10 µM SB203580. Remove the pre-treatment medium and add the this compound/SB203580 co-treatment medium.
-
Control Wells: Include wells with this compound alone, SB203580 alone, and vehicle (DMSO) alone.
-
Incubation and Analysis: Incubate for the desired time and assess cell viability using the MTT assay (Protocol 1) or another cytotoxicity assay (e.g., LDH release). Compare the viability of cells treated with this compound alone to those co-treated with SB203580.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound sensitizes non-small-cell lung cancer cells to chemotherapeutic agents and epidermal growth factor receptor inhibitor via suppressing PI3K/Akt/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KLF14 activates the JNK-signaling pathway to induce S-phase arrest in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. This compound has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. Suppressive Effects of this compound on the Proliferation of B16 Mouse Melanoma Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SP600125 | Cell Signaling Technology [cellsignal.com]
- 13. Modulation of the p38 MAPK Pathway by this compound Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective role of L-ascorbic acid, N-acetylcysteine and apocynin on neomycin-induced hair cell loss in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. "N-acetylcysteine Amide, a Thiol Antioxidant, Prevents Bleomycin-induce" by Shakila Tobwala, Weili Fan et al. [scholarsmine.mst.edu]
Anisomycin Technical Support Center: Isolating Gene Expression from Protein Synthesis Inhibition
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on designing experiments to control for and differentiate the dual effects of anisomycin: potent protein synthesis inhibition and robust activation of stress-activated signaling pathways that lead to gene expression.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular effects of this compound?
This compound has two well-documented primary effects. First, it is a potent inhibitor of protein synthesis in eukaryotes. It achieves this by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase enzyme, thereby blocking peptide bond formation and halting translation.[1][2] Second, it is a strong activator of stress-activated protein kinase (SAPK) signaling cascades, particularly the c-Jun N-terminal Kinase (JNK) and p38 MAP kinase pathways.[3][4] This activation is often referred to as the "ribotoxic stress response."[5][6]
Q2: Can this compound induce gene expression if it's a protein synthesis inhibitor?
Yes. The activation of the JNK and p38 MAPK signaling pathways by this compound can lead to the phosphorylation and activation of transcription factors such as Elk-1, CREB, and SRF.[7] This results in the rapid transcriptional induction of immediate-early genes (IEGs) like c-fos, c-jun, and junB.[1][3] This effect can occur even at concentrations that only partially inhibit overall protein synthesis.[8][9]
Q3: How can I be sure the observed cellular effect is due to protein synthesis inhibition and not MAPK activation?
To confirm that an observed effect is due to the inhibition of protein synthesis, it is crucial to use control compounds. Other protein synthesis inhibitors, such as cycloheximide or emetine, block translation through different mechanisms but do not potently activate the JNK and p38 MAPK pathways.[5][10] If your observed phenotype is replicated with cycloheximide or emetine, it is likely dependent on protein synthesis inhibition. If the effect is unique to this compound, it is more likely mediated by SAPK signaling.[10]
Q4: At what concentrations can I dissociate the MAPK activation from complete protein synthesis inhibition?
The concentration required to activate MAPK signaling is often lower than that needed for complete inhibition of protein synthesis.[8][9] For example, half-maximal activation of JNK/SAPK can be achieved at this compound concentrations that inhibit less than 10% of total protein synthesis.[9] It is essential to perform a dose-response curve in your specific cell type to determine the optimal concentrations for dissociating these two effects.
Q5: What is the "ribotoxic stress response"?
The ribotoxic stress response is a signaling cascade initiated by damage or alterations to the ribosome itself, rather than by the general downstream consequences of translation arrest.[5][6] this compound, by binding to the 28S rRNA within the peptidyl transferase center, induces a conformational change that is recognized by upstream kinases, such as ZAKα, triggering the activation of JNK and p38 MAPK pathways.[5][11] This response can be uncoupled from the actual inhibition of protein synthesis.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound on Late-Phase LTP
-
Problem: You are not observing the expected suppression of late-phase long-term potentiation (L-LTP), a process thought to be dependent on new protein synthesis.
-
Possible Cause 1: this compound Degradation. this compound solutions, especially when stored for extended periods (e.g., older than two weeks) or improperly prepared, can lose activity.[12]
-
Solution: Prepare fresh aliquots of this compound in DMSO and store them at -20°C. Use aliquots for a limited time. Always dissolve the DMSO stock in your aqueous buffer (e.g., ACSF) immediately before the experiment.
-
-
Possible Cause 2: Insufficient L-LTP Induction. The magnitude of your L-LTP may not be robust enough to reveal a dependency on protein synthesis. Potentiation of less than 150% may not be truly protein synthesis-dependent.[12]
-
Solution: Optimize your LTP induction protocol. This may involve increasing the stimulation intensity, using multiple high-frequency stimulation (HFS) trains, or optimizing recording temperature (e.g., 28-30°C).[12]
-
-
Possible Cause 3: Off-Target Effects vs. True Mechanism. The conventional hypothesis is being challenged. Some studies report no effect of this compound on L-LTP, suggesting that the underlying mechanisms may be more complex than previously thought.[12]
-
Solution: Confirm your findings using alternative protein synthesis inhibitors like cycloheximide or emetine.[12] If these also fail to block L-LTP, the process in your specific paradigm may indeed be protein synthesis-independent.
-
Issue 2: High Cell Toxicity or Apoptosis in Control Wells
-
Problem: You observe significant cell death even at concentrations intended to be non-toxic or sub-inhibitory for protein synthesis.
-
Possible Cause 1: Solvent Toxicity. The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and consistent across all experimental conditions, including the vehicle-only control wells.
-
-
Possible Cause 2: Cell-Type Specific Sensitivity. Different cell lines have varying sensitivities to this compound. What is a non-toxic concentration in one cell line may induce apoptosis in another.[13]
-
Solution: Perform a viability assay (e.g., MTS or Trypan Blue exclusion) with a range of this compound concentrations on your specific cell line to establish a non-toxic working concentration range before proceeding with functional experiments.
-
-
Possible Cause 3: Prolonged Incubation. Long-term exposure to even low concentrations of this compound can deplete essential proteins with short half-lives, leading to cellular stress and apoptosis.[14]
-
Solution: Design time-course experiments to determine the shortest incubation time required to observe your effect of interest.
-
Data Summary Tables
Table 1: this compound Concentration and Associated Effects
| Concentration Range | Primary Effect | Secondary/Associated Effects | Typical Cell Lines | Reference(s) |
| 10-100 ng/mL (38-380 nM) | Potent JNK/p38 MAPK Activation | Minimal protein synthesis inhibition (<20%) | PC12, Rat-1 | [9][15] |
| 0.1-1 µg/mL (0.38-3.8 µM) | Significant Protein Synthesis Inhibition (>80%) | Strong JNK/p38 MAPK Activation, Apoptosis Induction | U251, U87, HeLa | [13][15][16] |
| 10-40 nmol (in vivo) | >80% Protein Synthesis Inhibition | Blockade of LTP induction | Rat Hippocampus | [17] |
| 20-30 µM | >85% Protein Synthesis Inhibition | Used in LTP experiments | Rat Hippocampal Slices | [12][18] |
Table 2: Comparison of Protein Synthesis Inhibitors
| Inhibitor | Mechanism of Action | Effect on SAPK/MAPK Pathways | Common Use Case | Reference(s) |
| This compound | Inhibits peptidyl transferase on the 60S ribosome | Potent Activator of JNK and p38 | Studying ribotoxic stress, gene induction | [10] |
| Cycloheximide | Blocks the translocation step of elongation | No significant activation | Control for protein synthesis-dependent effects | [10][19] |
| Emetine | Binds to the 40S subunit, inhibiting translocation | No significant activation | Control for protein synthesis-dependent effects | [5][10] |
| Puromycin | Causes premature chain termination | No significant activation | Measuring protein synthesis rate (SUnSET) | [20][21] |
Experimental Protocols & Visualizations
Protocol 1: Differentiating Protein Synthesis Inhibition vs. MAPK-Mediated Gene Expression
This experiment aims to determine if the induction of a target gene by this compound is a direct result of MAPK signaling or a secondary effect of translational arrest.
Methodology:
-
Cell Plating: Plate cells (e.g., HeLa or PC12) to be ~80% confluent on the day of the experiment.
-
Pre-treatment with Inhibitors: One hour prior to this compound treatment, pre-incubate cells with one of the following:
-
Vehicle Control (e.g., 0.1% DMSO)
-
p38 Inhibitor (e.g., 10 µM SB203580)
-
JNK Inhibitor (e.g., 10 µM SP600125)
-
Another protein synthesis inhibitor (e.g., 20 µM Cycloheximide)
-
-
Treatment: Add this compound to the appropriate wells at a pre-determined concentration (e.g., 100 ng/mL for MAPK activation). Include a "no this compound" control group for each pre-treatment condition.
-
Incubation: Incubate cells for a time sufficient to induce the target gene (e.g., 1-3 hours for immediate-early genes).
-
Harvesting and Analysis:
-
Harvest cells and extract total RNA.
-
Perform RT-qPCR to quantify the mRNA levels of your target gene and a housekeeping gene.
-
In parallel, lyse a separate set of identically treated cells to perform Western blotting for phosphorylated p38, phosphorylated JNK, and total protein levels to confirm inhibitor efficacy.
-
Expected Outcomes & Interpretation:
-
If gene induction is blocked by SB203580/SP600125 but not by Cycloheximide: The effect is mediated by this compound-induced p38/JNK signaling.
-
If gene induction is NOT blocked by SB203580/SP600125 but IS mimicked by Cycloheximide: The effect is related to protein synthesis inhibition, possibly by preventing the synthesis of a transcriptional repressor.
-
If gene induction is blocked by MAPK inhibitors AND mimicked by Cycloheximide: The mechanism is complex and may involve inputs from both pathways.
Protocol 2: Measuring the Rate of Protein Synthesis Inhibition
This protocol uses a non-radioactive method to quantify the degree of protein synthesis inhibition caused by this compound. The Surface Sensing of Translation (SUnSET) technique utilizes puromycin to label newly synthesized proteins.
Methodology:
-
Cell Plating and Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 ng/mL) for a desired duration (e.g., 2 hours).
-
Puromycin Pulse: During the last 10-15 minutes of the this compound incubation, add puromycin to the culture medium at a final concentration of 1-10 µM.
-
Cell Lysis: Immediately after the puromycin pulse, wash the cells once with ice-cold PBS containing 100 µg/mL cycloheximide (to "freeze" ribosomes and prevent further incorporation). Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
After transfer to a membrane, probe with an anti-puromycin antibody.
-
Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane to ensure equal loading.
-
-
Densitometry: Quantify the band intensity of the puromycin signal for each lane. Normalize the puromycin signal to the corresponding loading control signal. Express the protein synthesis level as a percentage of the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis | Bentham Science [eurekaselect.com]
- 3. This compound uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Prognostic Significance of this compound-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time [frontiersin.org]
- 5. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immediate-early gene induction by the stresses this compound and arsenite in human osteosarcoma cells involves MAPK cascade signaling to Elk-1, CREB and SRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. pnas.org [pnas.org]
- 15. The Effect of a Dominant Inhibitory p53 Protein on Stress Responses Induced by Toxic and Non-Toxic Concentrations of this compound in PC12 Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 16. licorbio.com [licorbio.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound, an inhibitor of protein synthesis, blocks late phases of LTP phenomena in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, an inhibitor of protein synthesis, perturbs the phase of a mammalian circadian pacemaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. De novo protein synthesis theory of memory formation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Anisomycin vs. Cycloheximide: comparing mechanisms of protein synthesis inhibition.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used protein synthesis inhibitors, Anisomycin and Cycloheximide. Delving into their distinct mechanisms of action, this document furnishes supporting experimental data, detailed protocols for key assays, and visual representations of the cellular pathways they influence. This objective comparison aims to equip researchers with the necessary information to select the appropriate inhibitor for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Cycloheximide |
| Primary Mechanism | Inhibits peptidyl transferase activity on the 80S ribosome. | Blocks the translocation step of elongation on the 80S ribosome. |
| Signaling Effects | Potent activator of stress-activated protein kinases (SAPKs), including JNK and p38 MAPK (Ribotoxic Stress Response).[1][2] | Can activate signaling pathways such as ERK and Akt.[3][4] |
| Reversibility | Reversible, but effects can be long-lasting depending on the administration route and dose.[5] | Rapidly reversible upon removal from the culture medium.[6] |
| Apoptosis Induction | Potent inducer of apoptosis, often linked to JNK/p38 activation.[6][7] | Can induce apoptosis, but generally considered less potent than this compound in this regard.[6] |
| Gene Expression | Can cause superinduction of immediate-early genes, largely through SAPK activation.[1] | Also causes superinduction of genes, but the underlying signaling may differ.[1] |
Mechanisms of Protein Synthesis Inhibition
This compound and Cycloheximide both target eukaryotic ribosomes to halt protein synthesis, but they do so at different stages of the elongation cycle.
This compound acts on the large ribosomal subunit, where it binds to the peptidyl transferase center (PTC).[8][9] This binding event directly inhibits the formation of peptide bonds between amino acids, thus arresting the extension of the nascent polypeptide chain.[10][11]
Cycloheximide , in contrast, interferes with the translocation step of elongation.[6][8] It binds to the E-site of the large ribosomal subunit, preventing the movement of tRNA molecules from the A-site and P-site to the P-site and E-site, respectively.[8][12][13] This effectively freezes the ribosome on the mRNA molecule, halting further polypeptide synthesis.
Comparative Efficacy in Protein Synthesis Inhibition
The half-maximal inhibitory concentration (IC50) for protein synthesis inhibition varies depending on the cell line and experimental conditions. The following table summarizes reported IC50 values for this compound and Cycloheximide in different cell types.
| Cell Line | This compound IC50 | Cycloheximide IC50 | Reference |
| U251 (human glioblastoma) | 0.233 µM (48h) | Not Reported | [14] |
| U87 (human glioblastoma) | 0.192 µM (48h) | Not Reported | [14] |
| HEK293 (human embryonic kidney) | 0.02 µM (cytotoxicity) | Not Reported | [14] |
| HepG2 (human liver cancer) | Not Reported | 6.6 ± 2.5 µM (72h) | [15][16] |
| Primary Rat Hepatocytes | Not Reported | 0.29 ± 0.09 µM (72h) | [15][16] |
| Human Cell Line (unspecified) | Not Reported | 2.64 µM | [5] |
| Rabbit Reticulocyte Lysate | Not Reported | 0.1 µM | [17] |
Impact on Cellular Signaling Pathways
Beyond their direct effects on protein synthesis, this compound and Cycloheximide differentially impact intracellular signaling cascades.
This compound and the Ribotoxic Stress Response: this compound is a potent activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2][18] This activation is a key component of the "ribotoxic stress response," a cellular reaction to ribosomal damage.[1] It is believed that this compound's interaction with the ribosome triggers a signaling cascade that leads to the phosphorylation and activation of JNK and p38.[1][19] This can subsequently lead to the induction of apoptosis.
Cycloheximide and Other Signaling Pathways: While not as potent a SAPK activator as this compound, Cycloheximide has been shown to influence other signaling pathways. For instance, it can stimulate the extracellular signal-regulated kinase (ERK) pathway and the PI3K/Akt pathway.[3][4] The activation of these pathways can have diverse downstream effects on cell survival and proliferation. Some studies have also shown that Cycloheximide can induce the expression of certain genes through these signaling cascades.[4]
Experimental Protocols
Measurement of Protein Synthesis Inhibition using ³⁵S-Methionine Incorporation
This protocol provides a method to quantify the rate of protein synthesis by measuring the incorporation of radiolabeled methionine.
Materials:
-
Cells of interest
-
Complete culture medium
-
Methionine-free culture medium
-
³⁵S-Methionine
-
This compound or Cycloheximide stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA) solutions (10% and 25%)
-
Ethanol (95%)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Starvation: Replace the complete medium with methionine-free medium and incubate for 1-2 hours to deplete endogenous methionine pools.
-
Inhibitor Treatment: Add this compound or Cycloheximide at the desired concentrations to the cells and incubate for the specified time. Include a vehicle-only control.
-
Radiolabeling: Add ³⁵S-Methionine to each well and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
TCA Precipitation: Transfer the cell lysates to microfuge tubes. Add an equal volume of 25% TCA, vortex, and incubate on ice for 30 minutes to precipitate proteins.
-
Washing: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Discard the supernatant and wash the protein pellet with 10% TCA, followed by a wash with 95% ethanol.
-
Quantification: Resuspend the final protein pellet in a suitable buffer or scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration for each sample. Calculate the percentage of protein synthesis inhibition relative to the vehicle-treated control.
Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination
This assay is used to determine the degradation rate or half-life of a specific protein.
Materials:
-
Cells expressing the protein of interest
-
Complete culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[20]
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the protein of interest
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
Procedure:
-
Cell Treatment: Treat cells with a concentration of CHX sufficient to block protein synthesis (e.g., 50 µg/mL).[20]
-
Time Course Collection: At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), harvest the cells. The '0' time point represents the protein level before degradation begins.
-
Protein Extraction: Lyse the cells at each time point using a suitable lysis buffer containing protease inhibitors to prevent protein degradation during extraction.
-
Quantification: Determine the total protein concentration of each lysate to ensure equal loading for Western blotting.
-
Western Blotting: Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody against the protein of interest and a primary antibody for a stable loading control protein.
-
Data Analysis: Quantify the band intensity for the protein of interest at each time point and normalize it to the loading control. Plot the normalized protein levels against time to determine the protein's half-life.
JNK and p38 Phosphorylation Assay
This protocol outlines the detection of JNK and p38 activation by Western blotting.
Materials:
-
Cells of interest
-
This compound stock solution
-
Serum-free medium
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Before treatment, starve the cells in serum-free medium for several hours to reduce basal kinase activity.
-
This compound Treatment: Treat cells with this compound at a concentration known to activate SAPKs (e.g., 10-100 ng/mL) for a short duration (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the kinases.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of JNK and p38.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with antibodies that detect the total (phosphorylated and unphosphorylated) levels of JNK and p38.
-
Data Analysis: Quantify the band intensities of the phosphorylated kinases and normalize them to the total kinase levels.
Conclusion
This compound and Cycloheximide are invaluable tools for studying the dynamics of protein synthesis and its role in various cellular processes. Their distinct mechanisms of action and differential effects on signaling pathways make them suitable for different experimental questions. This compound, with its potent activation of the ribotoxic stress response, is an excellent tool for investigating stress signaling and apoptosis. Cycloheximide, with its rapid reversibility, is the preferred choice for studying protein turnover and half-life. A thorough understanding of their properties, as outlined in this guide, is crucial for the design and interpretation of experiments in cellular and molecular biology.
References
- 1. Protein synthesis inhibitors reveal differential regulation of mitogen-activated protein kinase and stress-activated protein kinase pathways that converge on Elk-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloheximide inhibition of delayed early gene expression in baculovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneticacomportamento.ufsc.br [geneticacomportamento.ufsc.br]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the apoptosis-inducing abilities of various protein synthesis inhibitors in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protein synthesis inhibitor this compound induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidyl transferase center - Wikipedia [en.wikipedia.org]
- 9. The ribosomal peptidyl transferase center: structure, function, evolution, inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perturbation of ribosomal subunit dynamics by inhibitors of tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound, Protein synthesis inhibitor (CAS 27958-09-4) | Abcam [abcam.com]
- 19. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Anisomycin vs. Puromycin: A Comparative Analysis of Their Impact on Nascent Polypeptide Chains
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of protein synthesis inhibitors is paramount. Anisomycin and Puromycin, two widely used antibiotics in molecular biology, both disrupt translation but through distinct mechanisms that result in different fates for the nascent polypeptide chain. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Mechanism and Effect
| Feature | This compound | Puromycin |
| Primary Mechanism | Binds to the peptidyl transferase center of the 60S ribosomal subunit, inhibiting peptide bond formation.[1][2] | Acts as a structural analog of the 3' end of aminoacyl-tRNA, causing premature chain termination.[3][4][5][6] |
| Effect on Nascent Chain | Halts elongation, leaving the nascent polypeptide attached to the tRNA in the P-site of the ribosome. | Covalently incorporates into the C-terminus of the nascent polypeptide, leading to its release from the ribosome as a puromycylated adduct.[3][4][5] |
| Ribosome Fate | Stalls the ribosome on the mRNA. | Causes ribosome disassembly and release from the mRNA.[3][7] |
| Secondary Effects | Potent activator of stress-activated protein kinases (SAPKs) like JNK and p38 (ribotoxic stress response).[1][8][9][10][11] | Can be used to purify and visualize newly synthesized polypeptides through antibodies recognizing the puromycylated chain.[4][5] |
Quantitative Analysis of Protein Synthesis Inhibition
The inhibitory potency of this compound and Puromycin can vary depending on the cell type and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological process.
| Cell Line | Inhibitor | IC50 for Protein Synthesis Inhibition | Reference |
| Jurkat | This compound | 22 ng/mL | [12] |
| Jurkat | Puromycin | 1 µg/mL | [12] |
| HepG2 | Puromycin | 1600 ± 1200 nmol/L | [13] |
| Primary Rat Hepatocytes | Puromycin | 2000 ± 2000 nmol/L | [13] |
| NIH/3T3 | Puromycin | 3.96 µM | [14] |
Delving into the Mechanisms of Action
This compound and Puromycin both target the ribosome's peptidyl transferase center (PTC), the site of peptide bond formation. However, their interactions with the PTC and the subsequent consequences for the nascent polypeptide chain are fundamentally different.
This compound: The Elongation Blocker
This compound functions by binding to the A-site of the PTC on the large ribosomal subunit.[13][15][16] This binding event physically obstructs the accommodation of an incoming aminoacyl-tRNA, thereby preventing the formation of a new peptide bond and halting the elongation of the polypeptide chain. The nascent polypeptide remains attached to its tRNA in the P-site, and the ribosome is stalled on the mRNA transcript.
A significant and distinct feature of this compound is its ability to induce the ribotoxic stress response .[11][17][18][19] This signaling cascade is triggered by the binding of this compound to the ribosome, leading to the activation of stress-activated protein kinases (SAPKs), including JNK and p38 MAP kinase.[8][9][10] This activation can occur even at concentrations of this compound that only partially inhibit overall protein synthesis.[11]
Puromycin: The Chain Terminator
Puromycin's mechanism of action relies on its structural mimicry of the 3' end of an aminoacyl-tRNA.[3][6][20] This allows it to enter the A-site of the ribosome where the peptidyl transferase catalyzes the formation of a peptide bond between the C-terminus of the nascent polypeptide (in the P-site) and the amino group of Puromycin.[21]
Because Puromycin contains a stable amide linkage instead of the labile ester linkage found in tRNA, the resulting peptidyl-puromycin molecule is resistant to hydrolysis.[4] This modification prevents further elongation and leads to the premature termination of translation. The puromycylated nascent chain is then released from the ribosome, resulting in a truncated protein with a C-terminal Puromycin adduct.[3][5]
Visualizing the Mechanisms
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of a ribotoxic stress response that stimulates stress-activated protein kinases by 13-deoxytedanolide, an antitumor marine macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pSNAP: Proteome-wide analysis of elongating nascent polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The RiboPuromycylation Method (RPM): an Immunofluorescence Technique to Map Translation Sites at the Sub-cellular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Ribo-Seq Method to Study Genome-Wide Translational Regulation in Plants | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Puromycin reactivity does not accurately localize translation at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of a Ribotoxic Stress Response That Stimulates Stress-Activated Protein Kinases by 13-Deoxytedanolide, an Antitumor Marine Macrolide [jstage.jst.go.jp]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ribo-seq: discover which mRNA gets translated - OHMX.bio [ohmx.bio]
- 21. The protein synthesis inhibitor this compound induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisomycin versus other stressors like UV radiation for JNK activation.
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to a variety of stress stimuli. Its activation can lead to diverse outcomes, including apoptosis, inflammation, and cell proliferation. Understanding how different stressors modulate the JNK pathway is crucial for basic research and the development of therapeutic interventions. This guide provides a detailed comparison of two potent JNK activators: the protein synthesis inhibitor anisomycin and ultraviolet (UV) radiation.
Mechanism of JNK Activation: A Tale of Two Stresses
This compound and UV radiation activate the JNK pathway through distinct upstream mechanisms. This compound induces "ribotoxic stress" by binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity.[1][2][3][4] This interference with ribosome function triggers a signaling cascade that leads to robust JNK activation.[1][2][3][4]
In contrast, UV radiation activates JNK through a more complex mechanism primarily involving DNA damage and the activation of membrane-associated signaling components.[5][6][7] Specifically, UVC and UVB radiation are potent inducers of JNK activity.[5][8] The signaling cascade initiated by UV radiation can involve the activation of the epidermal growth factor receptor (EGFR), followed by the recruitment of adaptor proteins like Grb2, and subsequent activation of the MAP kinase kinase kinases (MAP3Ks) such as MEKK1, which in turn activates the MAP2Ks (SEK1/MKK4 and MKK7) that directly phosphorylate and activate JNK.[9]
Quantitative Comparison of JNK Activation
| Feature | This compound | UV Radiation |
| Primary Mechanism | Ribotoxic Stress[1][2][3][4] | DNA Damage & Membrane Receptor Activation[5][6][7] |
| Typical Concentration/Dose | 5-50 µg/mL (for 5-60 minutes)[10] | 100-200 J/m² (UVC/UVB)[11][12] |
| Onset of Activation | Rapid, often within 15 minutes[4] | Rapid, with maximal activation typically observed between 30 minutes to 1 hour post-irradiation[13][14] |
| Duration of Activation | Can be sustained for several hours | Can be sustained for up to 24 hours, depending on the dose and cell type[14] |
| Upstream Kinases | MLK7, ZAK[15][16] | MEKK1, ASK1[9] |
Signaling Pathways
The signaling pathways leading to JNK activation by this compound and UV radiation, while both converging on the JNK module, are initiated by different upstream events.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 4. digitalcommons.csp.edu [digitalcommons.csp.edu]
- 5. jun-NH2-terminal kinase activation mediated by UV-induced DNA lesions in melanoma and fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. Linking JNK Activity to the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different mechanisms of c-Jun NH(2)-terminal kinase-1 (JNK1) activation by ultraviolet-B radiation and by oxidative stressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential activation of the JNK signal pathway by UV irradiation and glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. This compound Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Differential Activation of Signaling Pathways by UVA and UVB Radiation in Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complete inhibition of this compound and UV radiation but not cytokine induced JNK and p38 activation by an aryl-substituted dihydropyrrolopyrazole quinoline and mixed lineage kinase 7 small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating JNK Pathway Activation by Anisomycin: A Comparative Guide to Western Blotting and its Alternatives
For researchers, scientists, and drug development professionals investigating cellular stress responses, the c-Jun N-terminal kinase (JNK) signaling pathway is a critical area of study. Anisomycin, a protein synthesis inhibitor isolated from Streptomyces griseolus, is a potent activator of this pathway and is widely used to induce a robust and measurable JNK response.[1][2] This guide provides a detailed protocol for validating JNK pathway activation using the gold-standard technique of Western blotting and offers a comparative analysis with alternative methods.
The JNK Signaling Pathway: A Visual Overview
The JNK pathway is a component of the larger mitogen-activated protein kinase (MAPK) signaling cascade.[3] It is activated by a variety of cellular stressors, including inflammatory cytokines, reactive oxygen species (ROS), and protein synthesis inhibitors like this compound.[4][5] Activation of the JNK pathway involves a tiered kinase cascade, culminating in the phosphorylation of JNK, which then translocates to the nucleus to regulate the activity of transcription factors such as c-Jun, influencing cellular processes like apoptosis, inflammation, and differentiation.[6][7]
Western Blotting: The Standard for JNK Activation Analysis
Western blotting is a widely used and reliable technique for detecting and quantifying the phosphorylation status of JNK, providing direct evidence of its activation. The protocol involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the phosphorylated (active) and total forms of JNK.
Experimental Workflow for Western Blotting
The following diagram outlines the key steps in a typical Western blot experiment for assessing JNK activation.
Detailed Protocol for Western Blotting
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa, or specific breast cancer cell lines like MDA-MB-231) in 6-well plates and grow to 70-80% confluency.[8][9]
-
Starve cells in serum-free medium for 2-4 hours prior to treatment, if necessary, to reduce basal kinase activity.
-
Treat cells with this compound at a final concentration typically ranging from 10 to 50 µg/mL for 15 to 60 minutes.[9][10] A time-course and dose-response experiment is recommended to determine optimal conditions for your specific cell line.
2. Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel (10-12% is common for JNK).[11]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK, typically targeting Thr183/Tyr185) overnight at 4°C with gentle agitation.[1] Recommended dilutions should be determined empirically but often range from 1:500 to 1:2000.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[12]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK or a loading control protein like β-actin or GAPDH.
Comparison of JNK Activation Validation Methods
While Western blotting is a robust method, other techniques can also be employed to assess JNK pathway activation. The choice of method often depends on the specific research question, required throughput, and available resources.
| Feature | Western Blot | Cell-Based ELISA | Kinase Activity Assay |
| Principle | Immunoassay on membrane-bound proteins separated by size. | In-cell immunoassay in a multi-well plate format. | Measures the ability of immunoprecipitated JNK to phosphorylate a substrate. |
| Primary Measurement | Relative protein levels of phosphorylated and total JNK. | Relative amount of phosphorylated JNK in whole cells. | Enzymatic activity of JNK. |
| Throughput | Low to medium. | High. | Medium. |
| Quantitative | Semi-quantitative (relative) to quantitative with proper controls. | Semi-quantitative (relative). | Quantitative. |
| Advantages | Provides information on protein size and specificity (isoforms). Widely established. | Faster and requires less sample preparation than Western blot. Amenable to high-throughput screening.[13] | Directly measures the functional activity of the kinase. |
| Disadvantages | Time-consuming, multi-step process. Can be difficult to optimize.[14] | Does not provide information on protein size. Susceptible to high background. | Can be complex and requires specific substrates and antibodies for immunoprecipitation. |
| Typical Application | Detailed validation of JNK phosphorylation in specific samples. | Screening of compounds or genetic perturbations that affect JNK activation. | In-depth mechanistic studies of JNK regulation. |
Supporting Experimental Data
The following table summarizes typical experimental parameters for this compound-induced JNK activation as reported in various studies.
| Cell Line | This compound Concentration | Treatment Time | Key Findings | Reference |
| 293T Cells | 25 µg/mL | 15 - 60 min | Increased phosphorylation of JunB, a JNK substrate. | [9] |
| MDA-MB-468 | Not specified | Not specified | This compound activates JNK phosphorylation. | [1] |
| U251 and U87 | 4 µM | Not specified | Activates p38 MAPK and JNK. | [1] |
| PC12 Cells | Non-toxic concentrations | Not specified | Stimulates JNK and p38 activities. | [5] |
| PC3 Cells | 5 µM | 30 - 60 min | Activation of JNK and its substrate c-Jun. | [11] |
| MEFs | 5 µM | 15 - 60 min | Time-dependent increase in JNK phosphorylation. | [10] |
Note: The optimal concentration of this compound and the duration of treatment can vary significantly between cell types and should be empirically determined.
Conclusion
Validating the activation of the JNK pathway by this compound is a crucial step in many cell signaling studies. Western blotting remains the cornerstone technique for this purpose, offering detailed and reliable information on the phosphorylation status of JNK. However, for higher throughput applications or direct measurement of kinase activity, alternative methods such as cell-based ELISAs and kinase activity assays provide valuable complementary approaches. By understanding the principles and protocols of each method, researchers can select the most appropriate strategy to effectively investigate the intricate role of the JNK pathway in cellular responses to stress.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | JNK/c-jun Activators: R&D Systems [rndsystems.com]
- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Prognostic Significance of this compound-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time [frontiersin.org]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
Anisomycin's Double-Edged Sword: A Comparative Analysis of its Differential Effects on Cancer Cell Lines
For Immediate Release
Anisomycin, a protein synthesis inhibitor, demonstrates varied and potent anti-cancer effects across a spectrum of cancer cell lines. This guide provides a comparative analysis of this compound's efficacy, detailing its impact on cell viability, apoptosis induction, and the underlying signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Key Findings at a Glance
This compound's cytotoxic and pro-apoptotic effects are cell-line dependent, with notable efficacy observed in breast, glioma, and renal cancer cell lines. The primary mechanisms of action involve the inhibition of protein synthesis and the activation of stress-activated protein kinase (SAPK) pathways, particularly c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[1] Furthermore, recent studies have highlighted its role in modulating the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer cell growth and survival.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, providing a clear comparison of its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population after a 48-hour exposure.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Glioma | U251 | 0.233 | [2] |
| U87 | 0.192 | [2] | |
| Breast Cancer | MDA-MB-231 | Not explicitly stated in provided abstracts | |
| MDA-MB-436 | Not explicitly stated in provided abstracts | ||
| BT549 | Not explicitly stated in provided abstracts | ||
| Hs578T | Not explicitly stated in provided abstracts | ||
| MCF7 | Not explicitly stated in provided abstracts | ||
| Renal Carcinoma | Caki | Not explicitly stated in provided abstracts | |
| ACHN | Not explicitly stated in provided abstracts | ||
| A498 | Not explicitly stated in provided abstracts |
Note: While several breast and renal cancer cell lines were mentioned as being sensitive to this compound, specific IC50 values were not available in the provided search results. Further literature review is recommended to obtain this specific quantitative data.
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate malignant cells. This table presents the percentage of apoptotic cells following this compound treatment at a specific concentration and duration.
| Cancer Type | Cell Line | This compound Concentration (µM) | Treatment Duration | Apoptosis Rate (%) | Reference |
| Glioma | U251 | 4 | 48 hours | 21.5 | [2] |
| U87 | 4 | 48 hours | 25.3 | [2] | |
| Breast Cancer | MDA-MB-468 | 3 | Not Specified | Increased number of apoptotic cells | [2] |
| MDA16 | 3 | Not Specified | No increase in apoptotic cells | [2] |
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is intricately linked to its ability to modulate key signaling pathways that govern cell survival, proliferation, and death.
This compound's Activation of JNK and p38 MAPK Pathways
A primary mechanism of this compound is the induction of ribotoxic stress, leading to the activation of the JNK and p38 MAPK pathways.[1][3] This activation can trigger downstream events culminating in apoptosis.
Caption: this compound-induced JNK and p38 MAPK activation leading to apoptosis.
This compound's Inhibition of the PI3K/Akt/mTOR Pathway
In some cancer cell lines, such as non-small-cell lung cancer, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[4] This inhibition can sensitize cancer cells to other chemotherapeutic agents.
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting
This technique is used to detect specific proteins in a sample and assess the activation state of signaling molecules.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of this compound on cancer cell lines.
Caption: General workflow for studying this compound's effects on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. munin.uit.no [munin.uit.no]
- 4. This compound sensitizes non-small-cell lung cancer cells to chemotherapeutic agents and epidermal growth factor receptor inhibitor via suppressing PI3K/Akt/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
